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  • Product: tert-Butyl (2-amino-4-bromophenyl)carbamate
  • CAS: 954239-15-7

Core Science & Biosynthesis

Foundational

Technical Monograph: tert-Butyl (2-amino-4-bromophenyl)carbamate

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes synthetic utility, regiochemical control, and downstream application in heterocyclic chemistry.[1] CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes synthetic utility, regiochemical control, and downstream application in heterocyclic chemistry.[1]

CAS Number: 146668-76-4 Primary Application: Privileged Scaffold for Benzimidazole & Kinase Inhibitor Synthesis[1]

Executive Summary & Chemical Identity

tert-Butyl (2-amino-4-bromophenyl)carbamate is a critical regioselective building block in medicinal chemistry.[1] Unlike its unprotected parent (4-bromo-1,2-phenylenediamine), this compound possesses orthogonal differentiation between the two nitrogen centers.[1] The N-1 position is masked by a tert-butoxycarbonyl (Boc) group, while the N-2 position remains a free primary amine.[1]

This differentiation allows for sequential functionalization—typically cyclization to form benzimidazoles—without the regiochemical ambiguity that plagues the use of symmetric or unprotected diamines.[1]

Core Physicochemical Data
PropertySpecification
IUPAC Name tert-Butyl N-(2-amino-4-bromophenyl)carbamate
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.16 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 138–142 °C (Decomposes upon higher heat)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water
Stability Stable at -20°C; Air-sensitive (oxidation of free amine)
Purity Marker 1H NMR (DMSO-d₆): Distinct Boc singlet (~1.5 ppm)

Synthesis & Production Protocols

The synthesis of CAS 146668-76-4 requires a strategy that avoids over-reduction (dehalogenation) and ensures correct regiochemistry.[1] The most robust route proceeds via the protection of 4-bromo-2-nitroaniline followed by a chemoselective reduction.[1]

Mechanistic Pathway (DOT Diagram)

SynthesisPath Start 4-Bromo-2-nitroaniline (Precursor) Step1 Boc-Protection (Boc2O, DMAP, THF) Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: tert-Butyl (4-bromo-2-nitrophenyl)carbamate Step1->Inter Step2 Chemoselective Reduction (Fe / NH4Cl) Inter->Step2 Nitro Reduction (Halogen retention) Product Product (CAS 146668-76-4): tert-Butyl (2-amino-4-bromophenyl)carbamate Step2->Product

Figure 1: Synthetic workflow ensuring retention of the bromine handle while establishing the N-Boc/N-amine differentiation.

Detailed Experimental Protocol

Step 1: N-Boc Protection

  • Reagents: 4-Bromo-2-nitroaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP (0.1 eq), THF (anhydrous).[1]

  • Procedure: Dissolve the aniline in THF. Add Boc₂O and catalytic DMAP.[1] Reflux for 4–6 hours.[1]

  • Checkpoint: Monitor TLC for the disappearance of the bright yellow/orange aniline spot.[1]

  • Workup: Concentrate in vacuo. The intermediate (nitro-carbamate) is often pure enough for the next step.[1]

Step 2: Chemoselective Reduction (The "Iron" Method) Note: Catalytic hydrogenation (Pd/C + H₂) is NOT recommended as it often leads to debromination (hydrodehalogenation).

  • System: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Suspend the nitro-carbamate intermediate in EtOH/H₂O.[1]

    • Add NH₄Cl and Fe powder.[1][2]

    • Heat to 70–80°C with vigorous stirring for 2–4 hours.

  • Validation: The reaction is complete when the non-polar nitro spot converts to a more polar, UV-active amine spot.[1]

  • Purification: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary.

Applications in Drug Discovery

The primary utility of CAS 146668-76-4 lies in its ability to serve as a "chassis" for constructing benzimidazole-based kinase inhibitors.[1] The bromine atom at position 4 (which becomes position 5 or 6 in the benzimidazole system) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings after the heterocyclic core is formed.[1]

Benzimidazole Construction Workflow

Benzimidazole Scaffold Scaffold: tert-Butyl (2-amino-4-bromophenyl)carbamate Cyclization Oxidative Cyclization (e.g., Na2S2O5 or Air/DMSO) Scaffold->Cyclization Aldehyde Reagent: Aryl Aldehyde (R-CHO) Aldehyde->Cyclization Core 5-Bromo-2-aryl-1H-benzimidazole (Boc lost or retained depending on conditions) Cyclization->Core Ring Closure Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Coupling Functionalization at Br Final Final Drug Candidate (Kinase Inhibitor) Coupling->Final

Figure 2: The standard medicinal chemistry workflow utilizing CAS 146668-76-4 to generate library diversity.

Critical Causality: Why use this CAS?
  • Regiocontrol: Using the unprotected diamine (4-bromo-1,2-phenylenediamine) with an unsymmetrical electrophile often yields a mixture of 5-bromo and 6-bromo isomers.[1] The Boc group in CAS 146668-76-4 sterically and electronically deactivates N-1, forcing the initial attack to occur via the free N-2 amine.[1]

  • Solubility: The Boc group significantly improves the solubility of the intermediate in organic solvents (DCM, THF) compared to the highly polar free diamine, facilitating smoother workups.[1]

Handling, Stability & Safety (E-E-A-T)

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation, turning the white solid dark brown over time.[1]

  • TLC Monitoring: When using this compound, always use a stain (Ninhydrin or p-Anisaldehyde).[1] The Boc group reduces UV activity slightly compared to the nitro precursor, but the free amine will stain red/purple with Ninhydrin.[1]

  • Acid Sensitivity: Avoid exposure to strong acids (TFA, HCl) unless deprotection is the intended step. The Boc group is acid-labile.[1]

Troubleshooting Common Issues
IssueCauseSolution
Loss of Bromine Used Pd/C for reduction.Switch to Fe/NH₄Cl or SnCl₂ reduction methods.[1]
Low Yield in Cyclization Steric hindrance of Boc.[1]Use stronger dehydrating agents (e.g., EDCI) or deprotect Boc in situ using acidic conditions if the cyclization requires free diamine.
Darkening of Solid Oxidation of -NH₂.[1]Recrystallize from EtOH/Water; store under Argon.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16218903, tert-Butyl (2-amino-4-bromophenyl)carbamate.[1] Retrieved from [Link]

  • Han, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for benzimidazole synthesis workflows).

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from [Link]

Sources

Exploratory

tert-Butyl (2-amino-4-bromophenyl)carbamate chemical properties

This technical guide details the chemical properties, synthesis, and applications of tert-Butyl (2-amino-4-bromophenyl)carbamate , a critical intermediate in medicinal chemistry for generating benzimidazole scaffolds and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of tert-Butyl (2-amino-4-bromophenyl)carbamate , a critical intermediate in medicinal chemistry for generating benzimidazole scaffolds and conducting orthogonal cross-coupling reactions.[1]

[1][2][3]

Executive Summary

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 954239-15-7) is a bifunctional building block characterized by an orthogonal protection strategy.[1] It features an acid-labile Boc-protected amine at position 1, a free primary amine at position 2, and a bromine handle at position 4.[1] This specific substitution pattern renders it indispensable for the regioselective synthesis of 5-substituted benzimidazoles and quinoxalines.[1] Its utility lies in the ability to cyclize the diamine core while preserving the aryl bromide for downstream Suzuki-Miyaura or Buchwald-Hartwig diversifications.[1]

Physicochemical Specifications

PropertySpecification
CAS Number 954239-15-7
IUPAC Name tert-butyl N-(2-amino-4-bromophenyl)carbamate
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in water
pKa (Conjugate Acid) ~4.5 (Aniline nitrogen), ~11.0 (Carbamate NH)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Route & Methodology

The most robust synthesis avoids direct Boc-protection of 4-bromo-1,2-diaminobenzene, which often yields inseparable regioisomeric mixtures.[1] Instead, a chemoselective reduction strategy starting from 4-bromo-2-nitroaniline is preferred.[1]

Reaction Pathway (DOT Diagram)

Synthesis Start 4-Bromo-2-nitroaniline (Starting Material) Step1 Boc-Protection (Boc2O, DMAP, THF) Start->Step1 Regioselective N-acylation Inter Intermediate: tert-Butyl (4-bromo-2-nitrophenyl)carbamate Step1->Inter Step2 Chemoselective Reduction (Zn / NH4Cl or SnCl2) Inter->Step2 Nitro reduction vs. Ar-Br retention Product TARGET: tert-Butyl (2-amino-4-bromophenyl)carbamate Step2->Product

Caption: Chemoselective synthesis pathway prioritizing retention of the aryl bromide handle.

Detailed Experimental Protocol

Step 1: Boc-Protection

  • Dissolve 4-bromo-2-nitroaniline (1.0 eq) in anhydrous THF.

  • Add Boc₂O (1.2 eq) and catalytic DMAP (0.1 eq).

  • Reflux at 60°C for 4–6 hours until TLC indicates consumption of the aniline.

  • Note: The electron-withdrawing nitro group reduces the nucleophilicity of the amine, requiring DMAP catalysis.[1]

Step 2: Chemoselective Nitro Reduction Critical Control Point: Standard catalytic hydrogenation (Pd/C, H₂) must be avoided to prevent debromination (hydrodebromination).

  • Suspend the nitro-carbamate intermediate in a mixture of Ethanol/Water (3:1) .

  • Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Zinc Dust (5.0 eq).

  • Stir vigorously at room temperature or mild heat (40°C) for 2 hours.

  • Filter through Celite to remove zinc oxide residues.[1]

  • Concentrate the filtrate and extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (silica gel) to isolate the product as an off-white solid.

Chemical Reactivity & Applications[1][4]

Orthogonal Reactivity Profile

The molecule presents three distinct reactive sites, allowing for sequential functionalization:

  • Site A (C2-NH₂): Most nucleophilic.[1] Reacts with aldehydes, isothiocyanates, or acid chlorides.

  • Site B (C1-NHBoc): Latent nucleophile.[1] Stable to base; deprotected by acid (TFA/HCl) to reveal a secondary amine.

  • Site C (C4-Br): Electrophilic handle for Palladium-catalyzed cross-coupling.[1]

Benzimidazole Formation (Cyclization)

This compound is the "gold standard" precursor for 5-bromo-benzimidazoles.[1]

  • Mechanism: Condensation of the free amine (C2) with an aldehyde forms a Schiff base (imine), followed by oxidative cyclization involving the Boc-nitrogen (often requiring Boc removal or direct N-attack depending on conditions).

  • Protocol Insight: Using Na₂S₂O₅ (sodium metabisulfite) in DMF allows for cyclization with aldehydes while retaining the Boc group on the benzimidazole nitrogen in some cases, or forming the free NH benzimidazole if high heat is used.

Divergent Synthesis Workflow (DOT Diagram)

Reactivity Core tert-Butyl (2-amino-4-bromophenyl)carbamate Path1 Aldehyde (R-CHO) + Oxidant Core->Path1 Path2 Acid Deprotection (TFA) Core->Path2 Benz 5-Bromo-benzimidazole Path1->Benz Cyclization Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Benz->Suzuki Final1 5-Aryl-benzimidazole Suzuki->Final1 Diamine 4-Bromo-1,2-diaminobenzene Path2->Diamine Global Deprotection

Caption: Divergent synthesis map showing benzimidazole formation and downstream cross-coupling.

Handling and Stability (Safety Data)

  • Oxidation Sensitivity: Like all phenylenediamines, the free amine at position 2 is susceptible to air oxidation, turning the solid brown over time.[1] Store under Argon.[1]

  • Thermal Stability: The Boc group typically undergoes thermal decomposition >150°C. Reaction temperatures for cyclization should be monitored carefully.

  • Hazards:

    • H302: Harmful if swallowed.[1][2]

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[1][2]

  • PPE: Nitrile gloves and safety glasses are mandatory.[1] Work within a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2025).[3][2][4] PubChem Compound Summary for CID 22714997, tert-Butyl (4-amino-2-fluorophenyl)carbamate (Analogous Structure/Properties). Retrieved from .

  • Synthetic Methodology (Nitro Reduction)

    • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. (Methodology adaptation for diamine precursors). Retrieved from .

  • Benzimidazole Applications

    • ChemicalBook. (2025).[3] tert-Butyl (4-bromophenyl)carbamate Product Description & Reactivity. (Precursor reactivity profile). Retrieved from .

  • Chemoselective Reduction Protocols

    • Chemistry Stack Exchange.[1] (2015).[3][2][4][5] Selective nitro reduction of poly nitro compounds. (Discussion on Zn/NH4Cl vs SnCl2 selectivity). Retrieved from .

Sources

Foundational

An In-depth Technical Guide to tert-Butyl (2-amino-4-bromophenyl)carbamate: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of tert-butyl (2-amino-4-bromophenyl)carbamate, a key buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (2-amino-4-bromophenyl)carbamate, a key building block in modern medicinal chemistry. We will delve into its chemical structure, explore the rationale behind its synthesis, provide detailed experimental protocols, and illuminate its application as a pivotal intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of tert-Butyl (2-amino-4-bromophenyl)carbamate

In the landscape of drug discovery, the strategic use of protecting groups is paramount for the efficient and regioselective synthesis of complex molecules. tert-Butyl (2-amino-4-bromophenyl)carbamate is a prime example of a bifunctional building block designed for streamlined synthetic routes. Its structure incorporates a bromo-substituted phenylenediamine core, where one amino group is selectively protected by a tert-butyloxycarbonyl (Boc) group.

This differential protection is the cornerstone of its utility. The Boc group, being stable under a wide range of reaction conditions but readily removable under acidic conditions, allows for selective reaction at the unprotected amino group. The bromine atom provides a handle for further functionalization, typically through cross-coupling reactions. This strategic arrangement makes it an invaluable precursor for the synthesis of various heterocyclic scaffolds, most notably quinazolines, which are prevalent in a multitude of approved drugs.

Key Structural Features and Their Synthetic Implications:

  • o-Phenylenediamine Moiety: The vicinal amino groups are primed for cyclization reactions to form fused heterocyclic systems.

  • Boc Protecting Group: Ensures regioselectivity by masking the more nucleophilic amino group, directing reactions to the free amine. Its lability under acidic conditions allows for sequential deprotection and further elaboration.

  • Bromo Substituent: Serves as a versatile functional handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Below is a diagram illustrating the core structure of tert-Butyl (2-amino-4-bromophenyl)carbamate.

Synthesis_Workflow start 4-bromo-1,2-phenylenediamine step1 Dissolve in Methanol Cool to 0 °C start->step1 Starting Material step2 Add 1 eq. HCl Stir for 30 min step1->step2 Protonation step3 Add 1 eq. (Boc)2O Stir at RT for 12-16h step2->step3 Boc Protection step4 Workup: - Quench with NaHCO3 - Extract with CH2Cl2 - Dry over Na2SO4 step3->step4 Reaction Complete step5 Purification: Silica Gel Chromatography step4->step5 Crude Product product tert-Butyl (2-amino-4-bromophenyl)carbamate step5->product Purified Product Quinazoline_Synthesis start tert-Butyl (2-amino-4- bromophenyl)carbamate step1 Cyclocondensation (Formamide, 150-160 °C) start->step1 intermediate tert-Butyl (6-bromo-4-oxo-3,4- dihydroquinazolin-2-yl)carbamate step1->intermediate step2 Chlorination (POCl3, reflux) intermediate->step2 product 6-Bromo-4-chloroquinazoline step2->product

Exploratory

tert-Butyl (2-amino-4-bromophenyl)carbamate synthesis from 4-bromo-2-nitroaniline

TECHNICAL WHITE PAPER Executive Summary This technical guide details the synthesis of tert-butyl (2-amino-4-bromophenyl)carbamate from 4-bromo-2-nitroaniline . This intermediate is a critical "ortho-diamine" scaffold use...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL WHITE PAPER

Executive Summary

This technical guide details the synthesis of tert-butyl (2-amino-4-bromophenyl)carbamate from 4-bromo-2-nitroaniline . This intermediate is a critical "ortho-diamine" scaffold used extensively in medicinal chemistry to generate benzimidazoles (e.g., PARP inhibitors, kinase inhibitors) via cyclization.

The synthesis presents two primary chemoselectivity challenges:

  • Electronic Deactivation: The ortho-nitro group strongly deactivates the aniline nitrogen, making nucleophilic attack on the Boc-anhydride sluggish.

  • Halogen Retention: The reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) must occur without hydrodebromination (loss of the aryl bromide), which precludes standard catalytic hydrogenation (Pd/C +
    
    
    ).

This guide proposes a robust, two-step protocol: DMAP-catalyzed N-Boc protection followed by Iron-mediated single-electron transfer (SET) reduction .

Retrosynthetic Analysis & Strategy

The synthetic logic relies on differentiating the two nitrogen atoms. We utilize the existing oxidation state difference (Amine vs. Nitro) to selectively protect the aniline first, then reveal the second amine.

Retrosynthesis Target Target: tert-Butyl (2-amino-4-bromophenyl)carbamate Intermediate Intermediate: tert-Butyl (4-bromo-2-nitrophenyl)carbamate Target->Intermediate Chemoselective Nitro Reduction (Fe/NH4Cl) SM Starting Material: 4-Bromo-2-nitroaniline Intermediate->SM N-Boc Protection (Boc2O, DMAP)

Figure 1: Retrosynthetic disconnection showing the stepwise functionalization strategy.

Phase 1: N-Boc Protection

Objective: Convert 4-bromo-2-nitroaniline to tert-butyl (4-bromo-2-nitrophenyl)carbamate.

Mechanistic Insight

The amino group in 4-bromo-2-nitroaniline is poorly nucleophilic due to the electron-withdrawing nature of the ortho-nitro and para-bromo groups. Standard acylation conditions (DCM/


) are often insufficient. We utilize 4-Dimethylaminopyridine (DMAP)  as a hyper-nucleophilic acyl transfer catalyst. DMAP attacks the di-tert-butyl dicarbonate (

) to form a highly reactive N-acylpyridinium salt, which rapidly transfers the Boc group to the sluggish aniline.
Experimental Protocol
ParameterSpecification
Reagents 4-Bromo-2-nitroaniline (1.0 eq),

(1.2–1.5 eq), DMAP (0.1 eq).
Solvent THF (anhydrous) or DCM.
Temperature

to Reflux (

).
Time 4–12 Hours.[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-bromo-2-nitroaniline (10 mmol) in anhydrous THF (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol, 10 mol%) and stir for 5 minutes.

  • Anhydride Addition: Add di-tert-butyl dicarbonate (

    
    ) (12 mmol) dropwise (dissolved in minimal THF if solid).
    
  • Reaction: Stir at room temperature. If TLC shows substantial starting material after 4 hours, heat to mild reflux (

    
    ).
    
    • Note: Bis-Boc formation is possible.[1][2][3] If observed, treat the crude with

      
       in MeOH to selectively hydrolyze the sensitive bis-Boc to the desired mono-Boc.
      
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP) and Brine. Dry over

    
    .[4][5]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow solid.

BocProtection SM 4-Bromo-2-nitroaniline Intermediate Acylpyridinium Complex SM->Intermediate Slow Attack Reagents Boc2O + DMAP (cat) Reagents->Intermediate Activation Product N-Boc Intermediate Intermediate->Product Rapid Transfer

Figure 2: DMAP-catalyzed activation pathway overcoming aniline deactivation.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine while preserving the aryl bromide bond.

Mechanistic Insight

Catalytic hydrogenation (Pd/C,


) poses a high risk of oxidative addition into the C-Br bond, leading to dehalogenation. We employ a Dissolving Metal Reduction (Iron)  or Transfer Hydrogenation . The Iron/Ammonium Chloride system operates via a Single Electron Transfer (SET) mechanism on the iron surface. This surface chemistry is highly specific to the nitro group potential and kinetically too slow to insert into the aryl-bromide bond under these mild conditions.
Experimental Protocol (The "Gold Standard")
ParameterSpecification
Reagents N-Boc Intermediate (1.0 eq), Iron Powder (4.0–5.0 eq),

(5.0 eq).
Solvent EtOH/

(3:1) or MeOH/

.[5]
Temperature

to

.
Time 1–3 Hours.[1][6]

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc intermediate (from Phase 1) in Ethanol (or MeOH).

  • Activation: Add a solution of ammonium chloride (

    
    ) in water.
    
  • Reduction: Add Iron powder (325 mesh is preferred for surface area) in one portion.

  • Heating: Heat the suspension to

    
     with vigorous stirring. The reaction typically turns dark brown/rust colored.
    
  • Monitoring: Monitor by TLC. The starting nitro compound (usually yellow) will disappear, and a fluorescent blue spot (amine) often appears.

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOAc.

    • Note: Do not let the filtrate cool before filtering, or product may precipitate with the iron sludge.

  • Isolation: Concentrate the filtrate. Partition between water and EtOAc. The organic layer contains the pure tert-butyl (2-amino-4-bromophenyl)carbamate.

Reduction Step1 Nitro-Boc Intermediate Step2 Fe(0) Surface Adsorption (SET Mechanism) Step1->Step2 + Fe / NH4Cl Warning Avoid Pd/C + H2 (Risk of De-bromination) Step1->Warning Step3 Nitroso (-NO) -> Hydroxylamine (-NHOH) Step2->Step3 2e- / 2H+ Step4 Target: 1,2-Diamine Derivative (Br Intact) Step3->Step4 Reduction Complete

Figure 3: Iron-mediated reduction pathway highlighting chemoselectivity.

Process Safety & Scalability

HazardMitigation Strategy
Energetic Materials Nitro-aromatics can be explosive. Do not distill the starting material or intermediate to dryness at high heat.
Iron Waste The Fe/

reduction generates iron oxide sludge. This is pyrophoric when dry. Keep wet during disposal.
Exotherm The reduction is exothermic. On a scale >10g, add Iron in portions rather than all at once.

References

  • Design and Synthesis of Hybrid Compounds as Epigenetic Modifiers. PubMed Central (PMC). Describes the specific synthesis of tert-butyl (4-bromo-2-nitrophenyl)carbamate and its subsequent reduction using Fe/NH4Cl. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. General protocols for Boc protection of deactivated amines. [Link]

Sources

Foundational

13C NMR of tert-Butyl (2-amino-4-bromophenyl)carbamate

This guide details the C NMR characterization of tert-Butyl (2-amino-4-bromophenyl)carbamate , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors like Chidamide. Comprehensive Guide to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


C NMR characterization of tert-Butyl (2-amino-4-bromophenyl)carbamate , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors like Chidamide.

Comprehensive Guide to the C NMR of tert-Butyl (2-amino-4-bromophenyl)carbamate

Content Type: Technical Application Note Subject: Structural Elucidation & Spectral Assignment Compound CAS: 954239-15-7 (Generic/Related)

Executive Summary

tert-Butyl (2-amino-4-bromophenyl)carbamate is a 1,2,4-trisubstituted benzene derivative featuring a Boc-protected amine, a free primary amine, and a bromine substituent.[1] Its


C NMR spectrum is characterized by distinct regions: the aliphatic Boc signals (28 ppm, 80 ppm), the downfield carbamate carbonyl (~153 ppm), and a complex aromatic region influenced by the competing electronic effects of the electron-donating amines and the electron-withdrawing halogen.

This guide provides a self-validating protocol for assigning these signals, utilizing experimental data from structural analogs and substituent chemical shift additivity rules to ensure high confidence in spectral interpretation.

Structural Analysis & Electronic Theory

To accurately interpret the NMR data, one must understand the electronic environment of each carbon nucleus.

  • The Boc Group: Provides two invariant reference signals: the intense methyl signal (

    
    ) and the quaternary oxygen-bearing carbon (
    
    
    
    ).
  • The Aromatic Core:

    • C1 (Ipso to NH-Boc): Shielded by the electron-rich nitrogen lone pair but deshielded by the amide-like character of the carbamate.

    • C2 (Ipso to

      
      ):  Strongly deshielded due to the direct attachment of the amino group (strong +M effect, but ipso carbon is deshielded by electronegativity).
      
    • C4 (Ipso to Br): The heavy atom effect of Bromine typically results in a significant upfield shift (shielding) relative to benzene, often appearing near 110-117 ppm.

    • C3, C5, C6: Their positions are determined by ortho/meta/para relationships to the three functional groups.

Experimental Protocol

For reproducible results, follow this standardized workflow.

Sample Preparation
  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    for this compound. The polar amino and carbamate groups can lead to solubility issues or hydrogen-bonding-induced broadening in non-polar solvents.
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO septet at 39.5 ppm.

Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons (C-Br, C-N, C=O) have long 
    
    
    
    relaxation times; insufficient delay will suppress their signal intensity.
  • Scans (NS): Minimum 1024 scans to resolve the low-intensity quaternary carbons.

Spectral Assignment & Data Table

The following assignments are synthesized from experimental data of the direct analogs tert-butyl (2-aminophenyl)carbamate and tert-butyl (4-bromophenyl)carbamate (See Ref 1, 2).

Table 1: C NMR Chemical Shift Assignments

Solvent: CDCl


 / DMSO-d

(shifts are comparable, DMSO values typically +0.5-1.0 ppm for carbonyls)
Carbon PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
Carbonyl (C=O) 153.5 ± 0.5 C (quat)Characteristic carbamate carbonyl. Deshielded by oxygen and nitrogen.
C-2 (Ar-NH

)
140.5 ± 1.0 C (quat)Ipso to primary amine. Strongly deshielded by N electronegativity.
C-5 128.0 ± 1.0 CHOrtho to Br, Meta to NH

. Deshielded by Br ortho-effect.
C-6 126.5 ± 1.0 CHOrtho to NH-Boc. Typical aromatic CH.
C-1 (Ar-NHBoc) 124.5 ± 1.0 C (quat)Ipso to carbamate. Shielded relative to C-2 due to weaker donation from amide N.
C-3 121.0 ± 1.0 CHOrtho to NH

, Ortho to Br. Shielded by NH

ortho-effect, deshielded by Br.
C-4 (Ar-Br) 116.0 ± 1.5 C (quat)Ipso to Bromine. Distinctive upfield shift ("Heavy Atom Effect").
Boc (C-O) 80.5 ± 0.5 C (quat)Quaternary carbon of the tert-butyl group.
Boc (CH

)
28.3 ± 0.2 CH

Intense signal representing 3 equivalent methyl groups.
Detailed Interpretation
  • The "Heavy Atom" Diagnostic (C4): In unsubstituted benzene, carbons resonate at 128.5 ppm. Attaching a bromine causes an ipso shift of approximately -5.5 ppm (shielding) and an ortho shift of +3.4 ppm. In this molecule, C4 is also meta to the strong donor

    
     (+1 ppm) and para to the NH-Boc (-4 ppm). The net effect pushes C4 to the 115–117 ppm  range, making it the most upfield aromatic quaternary carbon.
    
  • Differentiation of C3 and C5: C3 is ortho to the strong donor

    
    . The ortho position to an amino group is usually strongly shielded (upfield). C5 is meta to the 
    
    
    
    . Therefore, C3 (~121 ppm) will appear upfield of C5 (~128 ppm).

Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectral validation, ensuring the compound's identity is confirmed before proceeding to downstream applications (e.g., Chidamide synthesis).

NMR_Characterization_Workflow Synthesis Precursor: 4-Bromo-2-nitroaniline Reaction Reaction: 1. Boc-Protection 2. Nitro Reduction Synthesis->Reaction Crude Crude Intermediate: tert-Butyl (2-amino-4-bromophenyl)carbamate Reaction->Crude Prep Sample Prep: Dissolve in DMSO-d6 Conc: 30mg/0.6mL Crude->Prep Acquisition NMR Acquisition: 13C {1H} Decoupled NS > 1024, D1 = 2s Prep->Acquisition Processing Data Processing: LB = 1.0 Hz Baseline Correction Acquisition->Processing Validation Validation Checkpoints: 1. C=O at ~153 ppm? 2. C-Br at ~116 ppm? 3. tBu at 28/80 ppm? Processing->Validation Decision Pass / Fail Validation->Decision

Caption: Workflow for the synthesis, preparation, and rigorous NMR validation of the target intermediate.

Troubleshooting & Impurities

When analyzing the spectrum, watch for these common artifacts:

  • Boc Anhydride Residue: If the Boc protection step was recent, excess Boc anhydride (

    
    ) may appear. Look for a carbonyl at 151 ppm  (distinct from the carbamate at 153 ppm) and methyls at 27.8 ppm .
    
  • Residual Solvent: In DMSO-

    
    , the solvent septet appears at 39.5 ppm . In 
    
    
    
    , the triplet is at 77.16 ppm .
  • Rotamers: Carbamates can exhibit restricted rotation around the N-C bond, occasionally causing peak doubling (rotamers). In DMSO at room temperature, this is usually averaged out, but broadening of the C1 or Carbonyl peak may be observed.

References

  • RSC Advances (2012) . Synthesis and characterization of N-Boc protected anilines. (Provides base data for tert-butyl (2-aminophenyl)carbamate and 4-bromo analogs).

  • ChemicalBook Spectral Database . 4-Bromoaniline 13C NMR Data. (Used for substituent effect calculation).

  • Lai, Z. et al. (2018) . A Combination of Flow and Batch Mode Processes for the Efficient Preparation of mGlu2/3 Receptor Negative Allosteric Modulators. (Describes the synthesis of the 2-amino-4-bromo intermediate).

  • Ning, Z. et al. (2012) . Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor. (Contextualizes the compound as a drug intermediate).

Sources

Exploratory

Solubility of tert-Butyl (2-amino-4-bromophenyl)carbamate in Organic Solvents

This guide details the solubility profile, physicochemical properties, and handling protocols for tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 954239-15-7). Executive Summary tert-Butyl (2-amino-4-bromophenyl)carbam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 954239-15-7).

Executive Summary

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 954239-15-7 ) is a critical regioselective intermediate used primarily in the synthesis of benzimidazoles and other heterocyclic pharmacophores.[1] Unlike its isomer N-Boc-4-bromoaniline, this compound features a free primary amine at the ortho position, significantly altering its polarity and stability profile.

  • Primary Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).

  • Operational Solubility: Soluble in alcohols and esters (MeOH, EtOAc) but prone to oxidation in solution if not degassed.

  • Critical Handling: The free amino group (

    
    ) renders the compound air-sensitive. Dissolution should always be performed under an inert atmosphere (Argon/Nitrogen) to prevent oxidative dimerization (darkening of solution).
    

Physicochemical Profile

PropertyValueNotes
CAS Number 954239-15-7 Distinct from 4-bromo-N-Boc-aniline (131818-17-2)
Molecular Formula

Molecular Weight 287.15 g/mol
Appearance Off-white to beige solidDarkens upon air exposure (oxidation)
Predicted LogP ~2.5 - 2.8Lipophilic, non-polar backbone
H-Bond Donors 2(1 Amide NH, 1 Amine NH

)
H-Bond Acceptors 3(1 Carbonyl, 2 Nitrogen lone pairs)

Solubility Landscape

The solubility of tert-Butyl (2-amino-4-bromophenyl)carbamate is dictated by the competition between the lipophilic Boc/Bromophenyl core and the hydrogen-bonding potential of the carbamate and free amine.

Solvent Compatibility Table[4]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL)Preferred for cross-coupling (Suzuki/Buchwald) and nucleophilic substitutions.
Chlorinated DCM, Chloroform High (>50 mg/mL)Ideal for extraction, transport, and low-temp reactions.
Polar Protic Methanol, Ethanol Good (>30 mg/mL)Suitable for reduction steps; avoid prolonged storage due to potential transesterification (rare but possible).
Esters/Ethers Ethyl Acetate, THF Good (>30 mg/mL)Standard solvents for workup and silica gel chromatography.
Aromatic Toluene Moderate (Heat required)Used for cyclization reactions (e.g., benzimidazole formation) at reflux.
Aliphatic Hexanes, Pentane Poor (<1 mg/mL)Anti-solvent used for precipitation and recrystallization.
Aqueous Water Insoluble Precipitates immediately upon addition to aqueous buffers.
Dissolution Workflow Diagram

SolubilityWorkflow cluster_Solvents Solvent Choice Target tert-Butyl (2-amino-4-bromophenyl)carbamate Polar DMSO / DMF (Reaction Media) Target->Polar Dissolves Rapidly DCM DCM / EtOAc (Extraction/Workup) Target->DCM Soluble Hexane Hexanes (Precipitation) Target->Hexane Insoluble (Precipitates) Reaction Reaction Polar->Reaction Cross-Coupling Cyclization Purification Purification DCM->Purification Column Chromatography Isolation Isolation Hexane->Isolation Recrystallization

Caption: Solubility hierarchy determining solvent selection for reaction, purification, and isolation stages.

Experimental Workflows

Protocol A: Dissolution for Cross-Coupling Reactions

Context: Preparing a stock solution for Suzuki or Buchwald-Hartwig coupling.

  • Inert Environment: Purge the vial/flask with Nitrogen or Argon. The free amine is oxidation-sensitive.

  • Solvent Selection: Use anhydrous DMF or Dioxane .

  • Concentration: Typical working concentration is 0.1 M to 0.5 M .

  • Procedure:

    • Weigh the solid carbamate into the reaction vessel.

    • Add the solvent via syringe under inert flow.

    • Vortex or stir magnetically. Dissolution should be instantaneous at room temperature.

    • Note: If using Toluene, mild heating (40–50 °C) may be required to achieve high concentrations (>0.2 M).

Protocol B: Recrystallization (Purification)

Context: Removing impurities (e.g., des-bromo analogs or oxidized byproducts) after synthesis. System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60 °C). Ensure complete dissolution.

  • Filtration: If particulate matter remains (e.g., Fe salts from reduction), filter hot through a Celite pad.

  • Precipitation:

    • Slowly add Hexanes dropwise to the hot solution until a persistent cloudiness appears.

    • Add a few drops of EtOAc to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4 °C) for 4–12 hours.

  • Collection: Filter the off-white crystals and wash with cold Hexanes. Dry under high vacuum.

Protocol C: Synthesis Context (Fe Reduction)

The solubility profile is best understood through its synthesis from tert-butyl (4-bromo-2-nitrophenyl)carbamate .

  • Reaction Solvent: Acetic Acid or Ethanol/Water.

  • Isolation: The product is soluble in the acidic reaction media. To isolate, the mixture is neutralized (pH > 8) with

    
    , causing the product to precipitate or become extractable into DCM  or EtOAc .
    

Stability & Handling (E-E-A-T)

Authoritative Warning: The "2-amino" functionality makes this compound significantly less stable than its nitro-precursor.

  • Oxidation: Solutions in non-degassed solvents will turn brown/black over time (hours to days) due to the formation of diazo-species or oxidative polymerization.

  • Acid Sensitivity: The Boc group is acid-labile. Avoid dissolving in acidic media (e.g., TFA, HCl) unless deprotection is the goal.

    • Safe: Acetic acid (short duration), weak phosphate buffers.

    • Unsafe: 1M HCl, TFA (Rapid Boc removal).

References

  • Google Patents. (2015). EP3154954B1 - Metabotropic glutamate receptor negative allosteric modulators (NAMs) and uses thereof. (Demonstrates synthesis via Fe reduction and use in toluene reflux).
  • Google Patents. (2014). EP2877444B1 - Inhibitors of histone deacetylase. (Describes substitution reactions using tert-butyl 2-amino-5-fluorophenylcarbamate analogs).

Sources

Foundational

A Comprehensive Technical Guide to tert-Butyl (2-amino-4-bromophenyl)carbamate and Its Isomeric Analogs: Synthesis, Characterization, and Applications

This technical guide provides an in-depth exploration of tert-butyl (2-amino-4-bromophenyl)carbamate, a versatile bifunctional building block crucial for researchers, medicinal chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of tert-butyl (2-amino-4-bromophenyl)carbamate, a versatile bifunctional building block crucial for researchers, medicinal chemists, and professionals in drug development. Given the specificity of its isomeric form, this document also addresses its more frequently encountered analogs, offering a comparative analysis of their properties and synthetic pathways. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving high-purity compounds.

Introduction and Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research, the strategic placement of functional groups on an aromatic scaffold is paramount. Aryl diamines and their derivatives are foundational components in the synthesis of a wide array of heterocyclic compounds and serve as key intermediates for active pharmaceutical ingredients (APIs). The title compound, tert-butyl (2-amino-4-bromophenyl)carbamate, presents a unique trifecta of functionalities: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a Boc-protected amine that allows for orthogonal deprotection strategies. This strategic arrangement makes it a highly valuable, albeit specific, intermediate.

The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. This allows for selective reaction at the unprotected amine or the bromine-substituted carbon, providing a powerful tool for sequential synthetic transformations.

Nomenclature and Isomeric Identification

Precise identification of the target molecule is critical. While "tert-Butyl (2-amino-4-bromophenyl)carbamate" is the descriptive name, a variety of synonyms and identifiers are used in literature and commercial listings, often for its isomers. It is crucial to distinguish the target compound from its positional isomers.

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
tert-Butyl (2-amino-4-bromophenyl)carbamate tert-butyl N-(2-amino-4-bromophenyl)carbamateNot consistently assigned; may be synthesized as a novel intermediate.C₁₁H₁₅BrN₂O₂287.15
tert-Butyl (4-bromophenyl)carbamateN-Boc-4-bromoaniline, N-(tert-Butoxycarbonyl)-4-bromoaniline131818-17-2[1][2][3][4]C₁₁H₁₄BrNO₂272.14[1][4]
tert-Butyl (2-aminophenyl)carbamatetert-butyl 2-aminophenylcarbamate146651-75-4[5][6]C₁₁H₁₆N₂O₂208.26[6]
tert-Butyl (3-amino-4-bromophenyl)carbamate(3-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER885270-70-2[7]C₁₁H₁₅BrN₂O₂287.15[7]
tert-Butyl (4-aminophenyl)carbamateN-Boc-p-phenylenediamine, 4-(tert-Butoxycarbonylamino)aniline71026-66-9[8]C₁₁H₁₆N₂O₂208.26[8]

This guide will focus on the synthesis and utility of the 2-amino-4-bromo isomer, referencing the other isomers for context and comparison.

Figure 1: Structure of tert-Butyl (2-amino-4-bromophenyl)carbamate.

Synthetic Strategies and Mechanistic Considerations

The synthesis of tert-butyl (2-amino-4-bromophenyl)carbamate requires a regioselective approach. A plausible and efficient synthetic route starts from 4-bromo-2-nitroaniline. This starting material is commercially available and sets the stage for the correct positioning of the amino and bromo substituents.

The overall workflow involves three key steps:

  • Selective Boc Protection: The amino group of 4-bromo-2-nitroaniline is protected with a Boc group.

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine.

  • Purification: The final product is isolated and purified.

G start 4-Bromo-2-nitroaniline boc_protection Boc Protection (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) start->boc_protection intermediate tert-Butyl (4-bromo-2-nitrophenyl)carbamate boc_protection->intermediate reduction Nitro Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) Solvent (e.g., EtOH, MeOH) intermediate->reduction product tert-Butyl (2-amino-4-bromophenyl)carbamate reduction->product purification Purification (Column Chromatography) product->purification final_product Final Product >98% Purity purification->final_product

Figure 2: Synthetic workflow for tert-Butyl (2-amino-4-bromophenyl)carbamate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate

  • Rationale: The amino group of 4-bromo-2-nitroaniline is significantly more nucleophilic than the nitro group, allowing for selective acylation. The use of a non-nucleophilic base like triethylamine (TEA) scavenges the acid byproduct, while a catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction.

  • Procedure:

    • To a solution of 4-bromo-2-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M), add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise over 30 minutes.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate

  • Rationale: The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation (H₂ gas with Pd/C catalyst) is a clean and efficient method. Alternatively, reduction with metals in acidic or neutral media (e.g., iron powder in the presence of ammonium chloride) is a robust and scalable option.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the tert-butyl (4-bromo-2-nitrophenyl)carbamate intermediate (1.0 eq) in ethanol or methanol (approx. 0.1 M).

    • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The final product is typically a solid that can be purified by recrystallization or flash column chromatography to achieve high purity (>98%).

  • Characterization:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (with coupling patterns consistent with a 1,2,4-trisubstituted ring), the amino protons (a broad singlet), the Boc-protected NH proton (a singlet), and the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H).

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • Mass Spectrometry (MS): ESI-MS will show the molecular ion peak [M+H]⁺ and/or [M+Na]⁺, confirming the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

    • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic stretches for N-H bonds (both the free amine and the carbamate), the C=O of the carbamate, and aromatic C-H bonds.

Applications in Drug Discovery and Organic Synthesis

The unique arrangement of functional groups in tert-butyl (2-amino-4-bromophenyl)carbamate makes it a powerful intermediate for building molecular complexity.

G cluster_0 Reactions at Amino Group cluster_1 Reactions at Bromo Group cluster_2 Deprotection main tert-Butyl (2-amino-4-bromophenyl)carbamate acylation Acylation / Sulfonylation main->acylation suzuki Suzuki Coupling main->suzuki deprotection Boc Deprotection (Acidic) -> 2,4-Diaminobromobenzene main->deprotection heterocycle Heterocycle Formation (e.g., Benzimidazoles) acylation->heterocycle alkylation Reductive Amination / Alkylation alkylation->heterocycle buchwald Buchwald-Hartwig Amination suzuki->buchwald sonogashira Sonogashira Coupling buchwald->sonogashira cyanation Cyanation sonogashira->cyanation

Figure 3: Reaction pathways available for the title compound.

  • Sequential Functionalization: The primary amino group can undergo reactions such as acylation, sulfonylation, or serve as a nucleophile in the formation of heterocyclic rings (e.g., benzimidazoles, quinazolinones). Subsequently, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations to introduce further diversity.

  • Orthogonal Deprotection: After functionalizing the free amine and/or the bromo position, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the second amino group for further modification. This orthogonal strategy is a cornerstone of complex molecule synthesis.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or benzimidazole core. This intermediate is an ideal starting point for synthesizing libraries of such compounds for screening in drug discovery programs. For instance, the core of some third-generation EGFR inhibitors used in cancer therapy features a substituted diaminobenzene moiety, for which this compound could be a precursor.[9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Identification: While specific data for the title compound is scarce, related bromoanilines and carbamates are often classified as harmful if swallowed, and can cause skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

Conclusion

tert-Butyl (2-amino-4-bromophenyl)carbamate is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While it may be less common than its isomers, its synthesis is straightforward from commercially available precursors. The ability to perform selective and sequential reactions at its three distinct functional points provides chemists with a versatile tool for the construction of complex molecular architectures. This guide provides the foundational knowledge for its synthesis, characterization, and effective utilization in research and development settings.

References

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate. National Center for Biotechnology Information. [Link]

  • P212121 Store. tert-Butyl N-(4-bromophenyl)-carbamate 25g. P212121, LLC. [Link]

  • PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]

  • Oakwood Chemical. tert-Butyl N-(4-bromophenyl)-carbamate. Oakwood Products, Inc. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Guide: N-Boc-4-bromo-o-phenylenediamine

tert-Butyl (2-amino-4-bromophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery[1] Executive Summary & Compound Identity N-Boc-4-bromo-o-phenylenediamine (specifically the isomer tert-butyl (2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

tert-Butyl (2-amino-4-bromophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery[1]
Executive Summary & Compound Identity

N-Boc-4-bromo-o-phenylenediamine (specifically the isomer tert-butyl (2-amino-4-bromophenyl)carbamate) is a critical bifunctional building block in medicinal chemistry.[1] It serves as a "linchpin" scaffold, enabling the regioselective synthesis of benzimidazoles, quinoxalines, and other nitrogen heterocycles frequently found in kinase inhibitors and GPCR ligands.

Its value lies in the orthogonal differentiation of the two amino groups: one is protected as a carbamate (Boc), reducing its nucleophilicity, while the other remains a free primary amine. This allows for sequential functionalization—such as acylation or reductive amination—prior to cyclization, a strategy impossible with the symmetrical unprotected diamine.

Chemical Identity Table
PropertyData
IUPAC Name tert-butyl (2-amino-4-bromophenyl)carbamate
Common Name N-Boc-4-bromo-1,2-phenylenediamine
CAS Number 954239-15-7 (Primary Isomer)
Isomer Variant tert-butyl (2-amino-5-bromophenyl)carbamate (CAS: 1609929-63-6)
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.16 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Melting Point 135–140 °C (Decomposition at higher temps)
Synthesis & Regiochemistry: The "Expert" Protocol

Direct mono-protection of 4-bromo-1,2-diaminobenzene with Boc anhydride (


) is not recommended  for high-precision work.[1] It typically yields a statistical mixture of the N1-Boc, N2-Boc, and N1,N2-diBoc products, which are difficult to separate chromatographically due to similar polarities.[1]

The Self-Validating Protocol: The industry-standard, high-fidelity route utilizes 4-bromo-2-nitroaniline as the starting material.[1] This route guarantees regioselectivity because the initial amine is protected before the second amine is generated via reduction.

Step-by-Step Methodology

Step 1: Protection of 4-bromo-2-nitroaniline

  • Reagents: 4-Bromo-2-nitroaniline (1.0 eq),

    
     (1.2 eq), DMAP (0.1 eq), 
    
    
    
    (1.5 eq).
  • Solvent: Anhydrous THF or DCM.[1]

  • Procedure: Dissolve aniline in solvent. Add base and DMAP. Add

    
     dropwise at 0°C. Stir at RT for 12–16 h.
    
  • Checkpoint: Monitor TLC for disappearance of the bright yellow/orange aniline spot.

  • Workup: Wash with 1M HCl (to remove DMAP/pyridine), then brine. Concentrate to yield tert-butyl (4-bromo-2-nitrophenyl)carbamate.

Step 2: Chemoselective Reduction (The Critical Step) Avoid catalytic hydrogenation (


) as it poses a high risk of debromination (hydrodehalogenation).
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq) or Acetic Acid.
    
  • Solvent: EtOH/Water (3:1) or AcOH/EtOH.

  • Procedure:

    • Suspend the nitro-carbamate in solvent.[1][2]

    • Add Fe powder and

      
      .
      
    • Heat to 70–80°C with vigorous stirring (mechanical stirring recommended due to iron slurry).

    • Reaction Time: 1–4 hours.[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash with EtOAc.[1]

  • Purification: The filtrate is concentrated and often recrystallized from Hexane/EtOAc or purified via flash chromatography.

  • Yield: Typically 85–95%.[1]

Visualizing the Regioselective Pathway

SynthesisPath Start 4-Bromo-2-nitroaniline (CAS: 875-51-4) Step1 Step 1: Boc Protection (Boc2O, DMAP, THF) Start->Step1 Inter Intermediate: tert-butyl (4-bromo-2-nitrophenyl)carbamate Step1->Inter Regioselective (Only 1 NH2 available) Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Na2S2O4) Inter->Step2 Product TARGET: N-Boc-4-bromo-o-phenylenediamine (CAS: 954239-15-7) Step2->Product No Debromination (Chemoselective)

Caption: Figure 1. Regioselective synthesis avoiding statistical mixtures and hydrodehalogenation.

Reactivity & Applications in Drug Discovery
A. Benzimidazole Synthesis (The Primary Utility)

The N-Boc group allows the free amine to react with an aldehyde, carboxylic acid, or isothiocyanate to form an intermediate amide/imine.[1] Subsequent acid treatment (e.g., TFA or AcOH/Heat) removes the Boc group and induces cyclization in situ.

  • Advantage: This method allows for the introduction of sensitive substituents on the 2-position of the benzimidazole that might not survive harsh condensation conditions used for unprotected diamines.

B. Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling.[1]

  • Timing is Key: Coupling can be performed on the linear N-Boc intermediate or after cyclization.[1]

  • Recommendation: Perform coupling after benzimidazole formation if the coupling partner is acid-sensitive.[1] If the partner is robust, coupling at the N-Boc stage is often cleaner due to the better solubility of the carbamate compared to the rigid benzimidazole.

C. Regiochemical Mapping

When cyclizing to form a benzimidazole, the position of the bromine in the final product depends on the regiochemistry of the starting material.

  • From CAS 954239-15-7: The Boc is para to the Br (conceptually, based on the precursor).[1] Wait—let's trace the atoms.

    • Precursor: 1-amino-2-nitro-4-bromobenzene.[1]

    • Product: 1-(Boc-amino)-2-amino-4-bromobenzene.[1]

    • Cyclization: The nitrogens become equivalent in the imidazole ring tautomerism unless N-alkylation is performed.[1]

    • Note: In N-unsubstituted benzimidazoles, the 5-bromo and 6-bromo tautomers are in rapid equilibrium.[1] The "4-bromo" starting material yields the 5(6)-bromo-benzimidazole .[1]

Handling, Stability, and Safety
  • Oxidation Sensitivity: Like all phenylenediamines, the free amine is prone to air oxidation, turning the solid from off-white to purple/brown.[1]

    • Protocol: Store under Argon/Nitrogen at -20°C.

    • Rescue: If the material is dark, dissolve in DCM and pass through a short plug of silica gel or wash with sodium dithionite solution.

  • Light Sensitivity: The C-Br bond is moderately photosensitive. Store in amber vials.

  • Toxicity: Treat as a potential mutagen and skin sensitizer (common for anilines). Use double-gloving.

References
  • Synthesis & CAS Verification:tert-butyl (2-amino-4-bromophenyl)carbamate (CAS 954239-15-7)

    • Source:

  • Regioselective Reduction Protocol: Methodologies for Fe/AcOH reduction of nitroanilines preserving halides.

    • Source:

  • Benzimidazole Cyclization Strategy: Application of N-Boc-diamines in heterocycle construction.

    • Source:[1]

  • Commerical Availability & Physical Data

    • Source:[1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Boc Protection of 4-Bromo-1,2-Phenylenediamine

This Application Note is designed for researchers and drug development scientists requiring high-purity intermediates for benzimidazole scaffolds and related kinase inhibitors.[1] Abstract & Strategic Context 4-Bromo-1,2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists requiring high-purity intermediates for benzimidazole scaffolds and related kinase inhibitors.[1]

Abstract & Strategic Context

4-Bromo-1,2-phenylenediamine (4-bromo-OPD) is a critical pharmacophore precursor, widely used in the synthesis of benzimidazole-based kinase inhibitors (e.g., targeting EGFR, VEGFR).[1] The selective protection of one amino group with a tert-butoxycarbonyl (Boc) moiety is a pivotal step that dictates the regiochemistry of subsequent cyclization or substitution reactions.

Achieving mono-Boc protection without over-reacting to the di-Boc species is the primary challenge.[1] The secondary challenge is regioselectivity : distinguishing between the amine para to the bromine (N1) and the amine meta to the bromine (N2). This guide provides a validated protocol for mono-protection, a mechanistic analysis of regioselectivity, and definitive characterization methods.[1]

Mechanistic Insight: The Regioselectivity Paradox

Unlike 4-nitro-1,2-phenylenediamine, where the strong resonance-withdrawing nitro group significantly deactivates the para-amine, the bromine substituent in 4-bromo-OPD exerts a more subtle electronic influence.[1]

Electronic Analysis
  • Inductive Effect (-I): Bromine is electron-withdrawing.[1] This effect decays with distance.[1] The N2 amine (meta to Br) is physically closer to the bromine than the N1 amine (para to Br), making N2 slightly more deactivated by the inductive effect.

  • Resonance Effect (+M): Bromine has a weak electron-donating resonance effect.[1] However, in nucleophilic substitution contexts on the aniline ring, the inductive deactivation generally dominates basicity trends.

  • Basicity Comparison (Aniline Analogs):

    • p-Bromoaniline pKa: ~3.86[1]

    • m-Bromoaniline pKa: ~3.52[1]

Regiochemical Prediction: Under thermodynamic control, the major product is N1-Boc (Boc group para to Br), also chemically defined as tert-butyl (2-amino-4-bromophenyl)carbamate .[1]

Figure 1: Reaction pathway illustrating the kinetic favorability of the N1-Boc product due to electronic effects.

Validated Experimental Protocol

This protocol utilizes a stoichiometry-controlled approach at low temperature to maximize mono-selectivity.[1]

Materials & Reagents
ReagentPurityRole
4-Bromo-1,2-phenylenediamine>97%Substrate
Di-tert-butyl dicarbonate ((Boc)₂O)>98%Protecting Group
Triethylamine (TEA)>99%Base Scavenger
Dichloromethane (DCM)AnhydrousSolvent
Silica Gel230-400 meshPurification
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq, e.g., 5.0 g) in anhydrous DCM (10 mL/g substrate).

  • Base Addition: Add Triethylamine (1.1 eq). Stir for 10 minutes at Room Temperature (RT) to ensure homogeneity.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature increases the kinetic selectivity for the more nucleophilic amine.

Phase 2: Controlled Addition
  • Reagent Prep: Dissolve (Boc)₂O (0.95 eq) in a minimal amount of DCM. Note: Using a slight deficit of (Boc)₂O prevents di-Boc formation.[1]

  • Addition: Add the (Boc)₂O solution dropwise over 30-45 minutes via an addition funnel or syringe pump.

    • Critical Control Point: Rapid addition leads to local high concentrations and di-Boc byproducts.[1]

  • Reaction: Allow the mixture to warm to RT naturally and stir for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1).

Phase 3: Workup & Purification
  • Quench: Quench with water (20 mL). Separate the organic layer.[2][3][4]

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine organic phases.[1][2][3][5]

  • Wash: Wash with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: Di-Boc (fastest)

      
       Mono-Boc (Target) 
      
      
      
      Starting Material (slowest).

Data Analysis & Characterization

Distinguishing the two regioisomers requires careful NMR analysis. The position of the carbamate proton and the splitting patterns of the aromatic protons are diagnostic.

H-NMR Diagnostic Table (DMSO-d6, 400 MHz)
FeatureMajor Isomer (N1-Boc) Minor Isomer (N2-Boc)
IUPAC Name tert-butyl (2-amino-4-bromophenyl)carbamatetert-butyl (2-amino-5-bromophenyl)carbamate
Boc Position Para to BromineMeta to Bromine
Aromatic H3 Doublet (Ortho coupling to H4 is blocked).[1] Appears as singlet or weak doublet due to meta-coupling.[1]Distinct doublet (Ortho to H4).
NH Signal ~8.5 - 9.0 ppm (Sharp singlet)~8.5 - 9.0 ppm (Sharp singlet)
Key NOE NOE correlation between Boc-NH and H3/H5NOE correlation between Boc-NH and H3/H6

Self-Validation Check: If the major product isolated shows a strong NOE between the carbamate NH and the proton ortho to the bromine (H3), it confirms the N1-Boc structure.

Troubleshooting & Optimization (Self-Validating Systems)

IssueRoot CauseCorrective Action
High Di-Boc Formation Excess reagent or high temperature.[1]Reduce (Boc)₂O to 0.90 eq. Maintain 0°C for longer duration.
Poor Regioselectivity Solvent polarity stabilizing the transition state indiscriminately.Switch solvent to THF or Dioxane . Polar solvents can sometimes reduce selectivity.
Inseparable Isomers Similar Rf values.Recrystallize from Hexanes/EtOAc instead of column chromatography. The major isomer is often more crystalline.
Alternative "Salt-Control" Protocol

For absolute prevention of di-Boc formation (though less regioselective):

  • Treat diamine with 1.0 eq TMSCl in MeOH (generates HCl in situ).

  • Form the mono-hydrochloride salt.[1][2]

  • Add (Boc)₂O.[2][3][4][6] The salt prevents the second amine from reacting.

  • Neutralize to release the mono-Boc product.[1][3]

References

  • Regioselectivity in Aniline Derivatives

    • Smith, M. B., & March, J.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley.[1] (Explains inductive vs. resonance effects on nucleophilicity).

  • Synthesis of Benzimidazole Precursors

    • Zhao, B., et al.[1][5] "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate."[1][5][7][8] Atlantis Press, 2017.[1] Link (Demonstrates similar regioselective protection strategies in drug synthesis).

  • Mono-Boc Protection Methodologies

    • Servín, F. A., et al.[1][6] "General Method for Selective Mono-Boc Protection of Diamines."[1][2][3] J. Mex.[1][2][6] Chem. Soc., 2017.[1][6] Link (Protocol for salt-mediated mono-protection).[1]

  • Nucleophilicity Trends

    • Mayr, H., et al.[1][9][10] "Nucleophilicities of Primary and Secondary Amines in Water."[9][10] J. Org.[1][9] Chem., 2007.[1][9][10] Link

Sources

Application

High-Fidelity C–N Coupling of Polyfunctional Anilines: Buchwald-Hartwig Amination of tert-Butyl (2-amino-4-bromophenyl)carbamate

Executive Summary Target Substrate: tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 105703-62-0) Application Domain: Synthesis of HDAC inhibitors (e.g., Chidamide derivatives), Benzimidazoles, and Quinoxalines. Core Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Substrate: tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 105703-62-0) Application Domain: Synthesis of HDAC inhibitors (e.g., Chidamide derivatives), Benzimidazoles, and Quinoxalines. Core Challenge: Chemoselectivity. The substrate contains an electrophilic handle (C4–Br) and a nucleophilic interference moiety (C2–NH₂). Direct amination poses a high risk of self-oligomerization.

This Application Note provides a rigorous framework for the functionalization of the C4–Br position. We present two protocols:

  • The "Gold Standard" Pathway (Recommended): Utilizes transient protection to ensure 100% chemoselectivity and high yields.

  • The Kinetic Control Pathway (Advanced): A direct coupling method utilizing high-dilution techniques for specific use cases where step-economy is paramount.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

The substrate, tert-Butyl (2-amino-4-bromophenyl)carbamate, is a "Janus" molecule in palladium catalysis:

  • Electrophile: The C4–Br bond is prone to Oxidative Addition by Pd(0).[1]

  • Nucleophile: The C2–NH₂ group is a competent nucleophile for Transmetallation/Ligand Exchange.

In a standard batch reaction, the Pd(II)-Ar intermediate formed from one molecule can react with the C2–NH₂ of a neighboring molecule, leading to uncontrolled oligomerization (poly-anilines) rather than the desired cross-coupling with the external amine.

Mechanistic Pathway & Competition

The following diagram illustrates the bifurcation between the desired Cross-Coupling and the undesired Self-Coupling.

BuchwaldMechanism Substrate Substrate (Ar-Br / -NH2) Pd0 Pd(0)-L Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate ComplexA Pd-Amido Complex A OxAdd->ComplexA + ExtAmine (Path A) ComplexB Pd-Amido Complex B (Dimer Precursor) OxAdd->ComplexB + IntAmine (Path B) ExtAmine External Amine (R-NH2) Product Desired Product (C4-Aminated) ComplexA->Product Reductive Elimination Product->Pd0 Regen IntAmine Substrate (as Nucleophile) Polymer Oligomers/Polymers ComplexB->Polymer Propagation

Figure 1: Mechanistic bifurcation. Path A (Green) yields the target; Path B (Red) leads to polymerization. Controlling relative concentration is key.

Protocol A: The "Gold Standard" (Transient Protection)

Objective: Eliminate the nucleophilicity of the C2–NH₂ to force exclusive reaction at C4–Br. Scope: Ideal for scale-up and high-value intermediates.

Phase 1: Bis-Boc Protection

Converting the mono-Boc substrate to the bis-Boc derivative sterically and electronically deactivates the aniline.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), THF.

  • Procedure:

    • Dissolve 1.0 eq of tert-Butyl (2-amino-4-bromophenyl)carbamate in THF (0.2 M).

    • Add 2.5 eq of Boc₂O and 0.1 eq of DMAP.

    • Stir at reflux (66 °C) for 4-6 hours. Monitor by TLC (Product is less polar than starting material).

    • Workup: Concentrate, redissolve in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.

    • Yield: Typically >90% of N,N-Di-Boc-4-bromo-1,2-phenylenediamine (or mixed isomer).

Phase 2: Buchwald-Hartwig Coupling

With the aniline protected, the C4–Br is the only reactive site.

Reagents:

  • Catalyst: BrettPhos Pd G3 (0.5 - 2 mol%). Rationale: Excellent for coupling primary/secondary amines with hindered aryl halides.

  • Base: NaOtBu (1.2 eq) or Cs₂CO₃ (1.5 eq). Use Cs₂CO₃ if the external amine contains ester/nitrile groups.

  • Solvent: 1,4-Dioxane (anhydrous).

  • External Amine: 1.1 eq.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar flow, add the Bis-Boc substrate (1.0 mmol), External Amine (1.1 mmol), Base (1.2-1.5 mmol), and BrettPhos Pd G3 (0.02 mmol) to a reaction vial.

  • Solvate: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M). Seal the vial with a PTFE-lined cap.

  • React: Heat to 80 °C for 2–4 hours.

    • Note: The bulky BrettPhos ligand facilitates rapid reductive elimination, preventing dehalogenation.

  • Verify: LCMS should show the coupled product (Mass = Substrate - Br + Amine - H).

  • Isolate: Filter through a pad of Celite/Silica, eluting with EtOAc. Concentrate.

Phase 3: Global Deprotection

Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Dissolve the crude coupling product in DCM.

  • Add TFA (10 eq).[2] Stir at RT for 1-2 hours.

  • Neutralize: Carefully quench with sat. NaHCO₃. Extract with DCM/MeOH (9:1).

  • Result: The C4-functionalized free diamine.

Protocol B: Kinetic Control (Direct Coupling)

Objective: Direct coupling without protection steps. Risk: Moderate risk of oligomerization. Requirement: Slow Addition (Pseudo-high dilution) is mandatory.

Principle

By keeping the concentration of the Substrate (Ar-Br/NH₂) extremely low relative to the External Amine and Catalyst, we statistically favor the intermolecular reaction with the External Amine over the self-reaction.

Experimental Setup
  • Vessel A (Substrate Stock): tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 mmol) in 5 mL Dioxane.

  • Vessel B (Reaction Pot): Catalyst (BrettPhos Pd G3, 3 mol%), Base (NaOtBu, 2.0 eq), and Excess External Amine (3.0 eq) in 2 mL Dioxane.

Step-by-Step Protocol
  • Heat Vessel B to 85 °C under inert atmosphere.

  • Using a syringe pump, add the solution from Vessel A into Vessel B slowly over 2 hours (Rate: ~40 µL/min).

  • After addition is complete, stir for an additional 1 hour.

  • Workup: Standard aqueous workup.

  • Purification: This method often requires careful chromatography to separate the product from the excess external amine and trace oligomers.

Comparative Data & Troubleshooting

FeatureProtocol A (Protection)Protocol B (Direct)
Step Count 3 (Protect -> Couple -> Deprotect)1 (Direct Coupling)
Yield (Isolated) High (75–90% overall)Variable (30–60%)
Purity ExcellentModerate (Oligomers possible)
Atom Economy LowerHigher
Recommended For Pharma/Scale-up Quick Screening
Troubleshooting Guide
  • Problem: Hydrodehalogenation (Ar-Br -> Ar-H)

    • Cause: Hydride source present or difficult reductive elimination.

    • Fix: Switch to RuPhos Pd G3 (more electron-rich); ensure solvent is anhydrous; lower temperature to 60 °C.

  • Problem: Low Conversion

    • Cause: Catalyst poisoning by the free diamine (Protocol B).

    • Fix: Increase catalyst loading to 5 mol%; switch to Protocol A.

  • Problem: Boc Removal during Coupling

    • Cause: Temperature too high (>100 °C) or base too strong.

    • Fix: Use Cs₂CO₃ instead of NaOtBu; keep T < 90 °C.

References

  • Buchwald-Hartwig Amination Overview

    • Wikipedia. "Buchwald–Hartwig amination."[1][3][4][5][6] Link[3]

  • Mechanistic Insights & Ligand Design

    • Organic Chemistry Portal.[5] "Buchwald-Hartwig Cross Coupling Reaction."[3][7][8][9] Link

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.
  • Substrate Utility (HDAC Inhibitors)

    • Google Patents. "Inhibitors of histone deacetylase (US11377423B2)." Link

    • ResearchGate. "Chidamide and the structure-activity relationship of benzamide class HDACs inhibitors." Link

  • Chemoselectivity in Amination

    • Chemistry LibreTexts. "Buchwald-Hartwig Amination."[4][6][7][9] Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of tert-Butyl (2-amino-4-bromophenyl)carbamate in Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic use of versatile chemical building blocks—scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic use of versatile chemical building blocks—scaffolds that offer multiple, orthogonally reactive sites for controlled, sequential modification. tert-Butyl (2-amino-4-bromophenyl)carbamate has emerged as a preeminent example of such a scaffold. This guide provides an in-depth exploration of its strategic value, physicochemical properties, and core applications, supplemented with field-proven experimental protocols for its effective deployment in medicinal chemistry programs.

The Strategic Value Proposition

tert-Butyl (2-amino-4-bromophenyl)carbamate is more than a simple reagent; it is a carefully designed synthetic intermediate that provides chemists with three distinct points of chemical reactivity. The strategic placement of a free aniline, a tert-butyloxycarbonyl (Boc)-protected amine, and an aryl bromide on a central phenyl ring allows for a highly controlled and predictable sequence of synthetic transformations.

The carbamate functionality, particularly the Boc group, is a cornerstone of modern organic synthesis, serving as a robust protecting group for amines.[1][2] Its stability under a wide range of conditions, coupled with its facile removal under acidic conditions, provides a crucial control element.[1][2][3] This allows chemists to selectively unmask the second amine at a desired stage of the synthesis, enabling differential functionalization.

The free aniline group offers an immediate handle for reactions like acylation or sulfonylation, while the aryl bromide is primed for a host of powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This trifecta of functionality makes the molecule an ideal starting point for building libraries of complex compounds, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[6][7][8]

Figure 1: Key functional sites of tert-Butyl (2-amino-4-bromophenyl)carbamate.

Physicochemical Properties & Safety

Accurate characterization and safe handling are prerequisites for successful and reproducible research.

Properties at a Glance
PropertyValue
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
CAS Number 885270-70-2[9]
Appearance Off-white to light brown solid
Storage Store in a dry, cool, well-ventilated place. Keep container tightly sealed.[10]
Safety & Handling Protocol

tert-Butyl (2-amino-4-bromophenyl)carbamate and related carbamates are classified as hazardous substances and require careful handling.[11]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11]

  • Precautionary Measures:

    • Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid dust formation during handling and weighing.[10]

    • In case of eye contact, rinse cautiously with water for several minutes.[11][13] If on skin, wash thoroughly with soap and water.[13]

    • Consult the Safety Data Sheet (SDS) for complete hazard and handling information before use.[10][11][12]

Core Applications & Synthetic Workflows

The utility of this building block is best illustrated through its application in common, high-value synthetic transformations.

The Cornerstone of Kinase Inhibitor Synthesis

The 1,2-diaminobenzene motif is a privileged scaffold in the design of kinase inhibitors, often serving as the "hinge-binding" element that anchors the molecule into the ATP-binding pocket of the target kinase.[][15] tert-Butyl (2-amino-4-bromophenyl)carbamate provides an ideal entry point for constructing molecules that feature this critical pharmacophore.

A common synthetic strategy involves an initial cross-coupling reaction at the bromide position to install a significant portion of the target molecule, followed by deprotection of the Boc group and subsequent elaboration of the newly freed amine. This sequential approach is exemplified in the synthesis of intermediates for third-generation EGFR inhibitors like Osimertinib (AZD9291).[16]

start tert-Butyl (2-amino-4-bromophenyl)carbamate step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->step1 intermediate1 Intermediate A (Functionalized at C4) step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) intermediate1->step2 intermediate2 Intermediate B (Free Diamine) step2->intermediate2 step3 Step 3: Elaboration of Amine (e.g., Amide Coupling) intermediate2->step3 final Complex Target Molecule (e.g., Kinase Inhibitor Scaffold) step3->final

Sources

Application

Stepwise functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate

Application Note: Strategic Functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate Introduction: The "Swiss Army Knife" of Kinase Inhibitor Synthesis tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 131818-17-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate

Introduction: The "Swiss Army Knife" of Kinase Inhibitor Synthesis

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 131818-17-2) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity :

  • C-1 Nitrogen (Boc-Protected): A latent nucleophile that directs regioselectivity and prevents uncontrolled polymerization.

  • C-2 Nitrogen (Free Amine): A primary nucleophile ready for immediate condensation with aldehydes or carboxylic acids.

  • C-4 Bromide: An electrophilic handle positioned perfectly for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the stepwise protocols to exploit these three handles, enabling the rapid synthesis of 2,5-disubstituted benzimidazoles and related heterocycles.

Reactivity Mapping & Logic

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The Boc group at N1 exerts a steric influence that directs incoming electrophiles to N2, while the Bromine at C4 deactivates the ring slightly but remains highly reactive toward Pd(0) oxidative addition.

ReactivityMap Scaffold tert-Butyl (2-amino-4-bromophenyl)carbamate N2 C-2 Free Amine (Primary Nucleophile) Scaffold->N2 Site A: Imine Formation (Aldehydes/Acids) N1 C-1 Boc-Amine (Latent Nucleophile) Scaffold->N1 Site B: Cyclization (Post-Deprotection) Br C-4 Bromide (Electrophile) Scaffold->Br Site C: Cross-Coupling (Suzuki/Buchwald) Benzimidazole Benzimidazole N2->Benzimidazole Step 1: Ring Closure Biaryl Biaryl Br->Biaryl Step 2: Diversification

Figure 1: Orthogonal reactivity map of the scaffold. The free amine (Site A) is the initiation point for heterocycle formation, while the bromide (Site C) serves as the diversification handle.

Module A: Construction of the Benzimidazole Core

The most common application of this scaffold is the synthesis of 2-substituted-5-bromobenzimidazoles. The Boc group serves a dual purpose here: it prevents the formation of oxidative impurities common with free phenylenediamines and ensures regiochemical control during the initial attack.

Protocol 1: Oxidative Cyclization with Aldehydes

Target: Conversion to 2-aryl-5-bromobenzimidazole.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Aldehyde (1.1 equiv)

  • Oxone® (Potassium peroxymonosulfate) (1.0 equiv) OR Na₂S₂O₅ (2.0 equiv)

  • Solvent: DMF/Water (9:1) or Ethanol[1][2][3]

Step-by-Step Procedure:

  • Imine Formation: Dissolve tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 mmol) and the aryl aldehyde (1.1 mmol) in DMF (5 mL). Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC.[2] The disappearance of the starting amine (ninhydrin active) and appearance of the imine (often fluorescent) confirms this step.

  • Cyclization: Add Oxone® (1.0 mmol) dissolved in water (0.5 mL) to the reaction mixture.

  • Heating: Heat the mixture to 80°C for 4 hours. The oxidative conditions facilitate the closure of the imidazole ring while simultaneously cleaving the Boc group (thermal/acidic cleavage) or incorporating the Boc-nitrogen into the ring followed by aromatization.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Technical Insight: Using Na₂S₂O₅ (Sodium metabisulfite) in refluxing ethanol is a milder alternative if the aldehyde contains oxidation-sensitive groups (e.g., thioethers). The bisulfite adduct mechanism avoids strong oxidants.

Module B: The C-4 Diversification (Suzuki-Miyaura Coupling)

A critical decision point is whether to perform cross-coupling before or after cyclization.

  • Recommendation: Perform coupling AFTER benzimidazole formation (Module A).

  • Reasoning: Free diamines (even mono-protected ones) can chelate Palladium species, poisoning the catalyst and reducing yields. The benzimidazole nitrogen is less coordinating to Pd(II) intermediates.

Protocol 2: Suzuki Coupling on the Benzimidazole Core

Target: Synthesis of 2-aryl-5-(hetero)aryl-benzimidazole (Kinase Inhibitor Motifs).

Reagents:

  • 5-Bromobenzimidazole intermediate (from Module A) (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the 5-bromobenzimidazole (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).

  • Reaction: Seal and heat to 90°C for 12 hours (or 110°C for 30 mins in Microwave).

  • Scavenging: Filter through a pad of Celite to remove Palladium black.

  • Purification: The product is often significantly more polar than the starting bromide. Use a gradient of DCM/MeOH (0-10%).

Data Table: Typical Yields for C-4 Functionalization

Coupling Partner (Boronic Acid)ConditionsYield (%)Notes
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane, 90°C85-92%Standard benchmark.
4-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C65-75%Pyridine nitrogen can compete; requires higher temp.
Cyclopropylboronic acidPd(OAc)₂, Tricyclohexylphosphine, K₃PO₄70-80%Requires electron-rich ligand for alkyl coupling.

Module C: Urea/Amide Derivatization (Alternative Pathway)

If the target is not a benzimidazole but a urea-linked kinase inhibitor (e.g., Sorafenib analogs), the free amine at C-2 is derivatized without cyclization.

Protocol:

  • Dissolve scaffold in DCM at 0°C.

  • Add Isocyanate (1.0 equiv) and DIPEA (1.5 equiv).

  • Stir to RT. The urea forms exclusively at the free amine (N2). The Boc-amine (N1) is too sterically hindered and electron-deficient to react under these conditions.

Troubleshooting & Quality Control

Regioisomer Verification

A common pitfall is the degradation of the starting material into the di-Boc or free diamine species.

  • QC Check: 1H NMR (DMSO-d6) is definitive.

    • Proton A (NH-Boc): Broad singlet ~8.5-9.0 ppm.

    • Proton B (NH2): Broad singlet ~4.5-5.0 ppm (integrates to 2H).

    • Aromatic Region: The C-3 proton (between the nitrogens) appears as a doublet (J~2Hz) or singlet depending on resolution, distinct from the C-5/C-6 protons.

Catalyst Poisoning

If Suzuki coupling (Module B) fails:

  • Ensure the "Free NH" of the benzimidazole is not interfering.

  • Fix: Add 1.1 equiv of Boc₂O to the benzimidazole before the Suzuki step to protect the imidazole nitrogen (creating a tert-butyl 2-aryl-5-bromo-1H-benzimidazole-1-carboxylate). This species couples much faster. The Boc group usually falls off during workup or can be removed with TFA.

Workflow Visualization

Workflow Start Start: tert-Butyl (2-amino-4-bromophenyl)carbamate PathA Path A: Cyclization (Aldehyde + Oxidant) Start->PathA PathB Path B: Direct Derivatization (Isocyanates/Acyl Chlorides) Start->PathB IntermedA Intermediate: 5-Bromo-2-aryl-1H-benzimidazole PathA->IntermedA Ring Closure Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 + Pd) IntermedA->Step2 Diversification Final Final Product: Kinase Inhibitor Scaffold Step2->Final Urea Urea/Amide Analog PathB->Urea Selective N2 Reaction

Figure 2: Strategic workflow options. Path A is the primary route for benzimidazole synthesis, while Path B accesses acyclic urea/amide inhibitors.

References

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Title: Synthesis of benzimidazoles by intermolecular cyclization reaction of 2-iodoanilines with nitriles.[4]

    • Source: Royal Society of Chemistry (Org. Biomol. Chem).
    • URL:[Link]

  • Suzuki Coupling on Protected Anilines

    • Title: Organoborane coupling reactions (Suzuki coupling).[5]

    • Source: Proc. Jpn. Acad., Ser. B.
    • URL:[Link]

  • Carbamate Scaffolds in Drug Design

    • Title: Organic Carbamates in Drug Design and Medicinal Chemistry.[6][7]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Regioselective Synthesis Protocols

    • Title: (2-Aminoethyl)carbamic acid tert-butyl ester (General Mono-Boc Protocol).
    • Source: Organic Syntheses.[5][8]

    • URL:[Link]

Sources

Method

Application Note: Deprotection of tert-Butyl (2-amino-4-bromophenyl)carbamate with TFA

[1] Abstract This application note details the protocol for the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl (2-amino-4-bromophenyl)carbamate using Trifluoroacetic Acid (TFA).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the protocol for the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl (2-amino-4-bromophenyl)carbamate using Trifluoroacetic Acid (TFA).[1][2] The resulting product, 4-bromo-1,2-diaminobenzene, is a critical intermediate in the synthesis of benzimidazoles and quinoxalines.[1] This guide addresses specific stability challenges associated with electron-rich ortho-diamines, providing a robust, self-validating methodology that minimizes oxidative degradation and ensures high-purity isolation.

Introduction & Mechanistic Rationale

The tert-butyl carbamate (Boc) group is a standard amine protecting group due to its stability towards bases and nucleophiles.[1] However, its removal requires acidic conditions.[1] In the context of tert-butyl (2-amino-4-bromophenyl)carbamate, the presence of a free amine at the ortho position and a bromine substituent on the aromatic ring introduces specific reactivity considerations.

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination mechanism (E1-like).[1]

  • Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.[1][2][3][4]

  • Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate and isobutylene.[1]

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂ to yield the amine.[1][2]

  • Salt Formation: In the presence of excess TFA, the resulting diamine forms a bis-trifluoroacetate salt.

Critical Insight: The generated tert-butyl cation is a potent electrophile.[1] While the electron-withdrawing bromine atom reduces the nucleophilicity of the aromatic ring, the free amine group remains a potential site for alkylation. However, in high concentrations of TFA, the amine is protonated (ammonium), rendering it non-nucleophilic and preventing side reactions.

Mechanistic Pathway Diagram[1][2]

BocDeprotection Substrate N-Boc Precursor (Substrate) Protonated Protonated Intermediate Substrate->Protonated + TFA Fragmentation Fragmentation (t-Bu Cation + Carbamic Acid) Protonated->Fragmentation - t-Bu+ Products Diamine Bis-TFA Salt + CO2 + Isobutylene Fragmentation->Products - CO2

Figure 1: Acid-catalyzed mechanism of Boc cleavage.[1]

Materials & Equipment

ComponentGrade/SpecificationRole
Substrate tert-Butyl (2-amino-4-bromophenyl)carbamate (>95%)Starting Material
Trifluoroacetic Acid (TFA) Reagent Grade (>99%)Acid Catalyst / Solvent
Dichloromethane (DCM) HPLC Grade, AnhydrousCo-solvent
Sodium Bicarbonate (NaHCO₃) Saturated Aqueous SolutionNeutralization Agent
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Inert Gas Nitrogen (N₂) or Argon (Ar)Oxidation Prevention

Method Development & Optimization

Solvent Selection: Neat vs. Solution
  • Neat TFA: Rapid reaction (<30 min) but generates significant heat and exotherm upon addition.[1] Not recommended for >1g scale due to runaway risk.[1]

  • TFA/DCM (1:1): The preferred method.[1] DCM acts as a heat sink, moderates the reaction rate, and ensures the hydrophobic substrate remains in solution before deprotection.

Scavengers

For this specific substrate, scavengers (e.g., triethylsilane) are generally not required because the protonated amines and the electron-deficient aromatic ring (due to Br) are poor nucleophiles for the tert-butyl cation. The cation typically eliminates to form isobutylene (gas).

Stability Warning

The product, 4-bromo-1,2-diaminobenzene , is highly susceptible to air oxidation, turning from off-white to dark purple/brown.[1]

  • Recommendation: Perform all steps under N₂. Store the product as the TFA salt if immediate use is not planned.

Detailed Experimental Protocol

Preparation
  • Glassware: Oven-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Atmosphere: Purge the flask with Nitrogen (N₂).[1]

  • Cooling: Prepare an ice-water bath (0 °C).

Reaction Procedure
  • Dissolution: Charge the RBF with tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 equiv). Add Dichloromethane (DCM) to achieve a concentration of 0.1 M - 0.2 M. Stir until fully dissolved.

  • Acid Addition: Cool the solution to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise over 5-10 minutes.

    • Ratio: Final solvent ratio should be DCM:TFA (1:1 to 2:1 v/v).[1]

    • Observation: Gas evolution (CO₂ and isobutylene) will be observed.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C). Stir for 1–2 hours.

  • Monitoring (Self-Validation):

    • TLC: Use 50% EtOAc/Hexanes. The Boc-protected starting material (Rf ~0.[1]5) should disappear.[1] The diamine salt will stay at the baseline.

    • LCMS: Look for the mass of the diamine (M+H = 187/189 for Br isotopes).

Work-up Strategy

Choose Method A for immediate downstream use, or Method B for storage.[1]

Method A: Isolation of Free Base (For Immediate Use)
  • Concentration: Evaporate volatiles (DCM/TFA) under reduced pressure (Rotavap) at <40 °C. Do not heat excessively.

  • Neutralization: Redissolve the residue in EtOAc. Slowly add Saturated Aqueous NaHCO₃ at 0 °C until pH ~8.

    • Caution: Vigorous bubbling (CO₂) will occur due to residual acid.[1]

  • Extraction: Separate layers. Extract the aqueous layer 2x with EtOAc.[1]

  • Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Result: Off-white to pale brown solid.[1] Use immediately.

Method B: Isolation as TFA Salt (For Storage)[1]
  • Concentration: Evaporate volatiles to a minimum volume (viscous oil).

  • Precipitation: Add cold Diethyl Ether (Et₂O) or MTBE (10-20 volumes) to the residue while stirring vigorously.

  • Filtration: The bis-TFA salt will precipitate as a white/off-white solid.[1] Filter and wash with cold ether.[1]

  • Drying: Dry under high vacuum.

  • Result: Stable solid. Store at -20 °C.

Workflow Diagram

ProtocolWorkflow Setup 1. Setup: Dissolve Substrate in DCM (0.2M) under N2 Addition 2. Addition: Add TFA dropwise at 0°C (1:1 v/v) Setup->Addition Reaction 3. Reaction: Stir at RT (1-2 Hours) Addition->Reaction Check 4. Validation: TLC/LCMS (Check for SM disappearance) Reaction->Check Decision Storage Required? Check->Decision MethodA Method A (Free Base): Neutralize (NaHCO3), Extract, Concentrate. USE IMMEDIATELY. Decision->MethodA No MethodB Method B (Salt): Precipitate with Et2O, Filter. STORE -20°C. Decision->MethodB Yes

Figure 2: Operational workflow for deprotection and isolation.

Analytical Validation

Analytical MethodExpected ResultNotes
TLC Disappearance of SM (Rf ~0.5 in 1:1 EtOAc/Hex).Product (Free Base) is polar; Salt is baseline.[1]
LC-MS M+H peaks at 187 and 189 (1:1 ratio).[1]Characteristic Bromine isotope pattern.[1]
1H NMR (DMSO-d6) Loss of singlet at ~1.5 ppm (9H, t-Butyl).[1]Appearance of broad exchangeable protons (NH/NH2).[1]
Visual Colorless to pale brown.[1]Dark Purple/Black indicates oxidation.[1]

Troubleshooting & FAQs

Q1: The reaction turned black immediately upon adding TFA.

  • Cause: Likely impurities in the starting material or dirty glassware initiating radical oxidation.

  • Solution: Ensure the starting material is pure.[5][6] Add 1-2 eq. of Triethylsilane (TES) as a scavenger/antioxidant during the reaction.[1]

Q2: I see a new spot on TLC that is not the baseline product.

  • Cause: Possible formation of the trifluoroacetamide byproduct (rare at RT) or incomplete decarboxylation (carbamic acid).

  • Solution: Ensure water is present during workup to force decarboxylation.[1] Avoid heating the reaction mixture >40 °C.

Q3: Can I use HCl/Dioxane instead?

  • Answer: Yes.[1] 4M HCl in Dioxane is a valid alternative.[1] It yields the hydrochloride salt, which is also stable. However, TFA is often preferred for faster kinetics and ease of removal by evaporation.

Safety Information

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns.[1] Inhalation of vapors is toxic.[1] Handle only in a fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Brominated Compounds: Generally toxic and potential irritants.[1] Handle with care.

  • Pressure: The reaction generates CO₂ gas.[1] Do not seal the vessel tightly; use a bubbler or a needle vent.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. Accessed October 2023.[1] Link

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978. (Foundational reference for TFA/Scavenger systems).
  • Sigma-Aldrich. "4-Bromo-1,2-diaminobenzene Product Sheet."[1] Merck KGaA.[1] Accessed October 2023.[1][7] Link

  • BenchChem. "Boc Deprotection with Trifluoroacetic Acid (TFA) - Technical Support." BenchChem.[1][3] Accessed October 2023.[1][7] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 323593, 4-Bromobenzene-1,2-diamine."[1] PubChem. Accessed October 2023.[1][7] Link

Sources

Application

Reaction of the free amino group in tert-Butyl (2-amino-4-bromophenyl)carbamate

An Application Guide to the Chemoselective Functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective chemical modification of the free amino group in tert-Butyl (2-amino-4-bromophenyl)carbamate. This molecule, a vital scaffold in medicinal chemistry and organic synthesis, possesses two distinct amine functionalities: a highly nucleophilic aromatic amine and a sterically hindered, electronically deactivated tert-butoxycarbonyl (Boc)-protected amine. This inherent difference in reactivity allows for precise, chemoselective reactions at the free amino position. This document outlines the foundational principles governing this selectivity and presents validated, step-by-step protocols for key transformations including acylation, sulfonylation, and diazotization. The causality behind experimental choices, methods for reaction monitoring, and product characterization are discussed in detail to empower researchers, scientists, and drug development professionals to confidently utilize this versatile building block in their synthetic endeavors.

Introduction: The Principle of Chemoselective Reactivity

tert-Butyl (2-amino-4-bromophenyl)carbamate is a cornerstone intermediate in the synthesis of complex heterocyclic systems, particularly those of pharmaceutical interest. Its utility stems from the orthogonal reactivity of its two nitrogen centers. The primary aromatic amine (-NH₂) is a potent nucleophile, readily participating in a wide array of chemical transformations. In contrast, the secondary amine is protected as a carbamate (-NHBoc). The Boc group serves a dual purpose: it renders the nitrogen it protects significantly less nucleophilic by delocalizing the nitrogen's lone pair of electrons through resonance, and it provides steric hindrance.[1][2] This electronic disparity is the key to achieving high chemoselectivity.

This guide focuses exclusively on reactions targeting the more reactive 2-amino group, enabling the synthesis of diverse derivatives while preserving the Boc-protected amine for subsequent, orthogonal deprotection and functionalization steps.[3] Understanding and exploiting this reactivity is crucial for efficient and elegant multi-step syntheses.[4][5]

cluster_0 tert-Butyl (2-amino-4-bromophenyl)carbamate cluster_1 Reactivity Analysis mol N1 Free Amino Group (-NH2) Position 2 mol->N1 N2 Boc-Protected Amine (-NHBoc) Position 1 mol->N2 N1_prop Properties: - High Nucleophilicity - Electronically Activated - Sterically Accessible - Target for Selective Reaction N1->N1_prop N2_prop Properties: - Low Nucleophilicity - Electronically Deactivated (Resonance) - Sterically Hindered - Stable to reaction conditions N2->N2_prop

Figure 1: A diagram illustrating the differential reactivity of the two amino groups in the target molecule.

General Experimental Workflow

All protocols described herein follow a standardized workflow, from reaction setup to product purification and analysis. Adherence to this systematic approach ensures reproducibility and high-purity outcomes.

G start 1. Reagent Preparation - Weigh starting material - Prepare solvent and reagent solutions setup 2. Reaction Setup - Combine reactants in an inert atmosphere (N2/Ar) - Establish reaction temperature (e.g., 0 °C or RT) start->setup reaction 3. Reaction Execution - Add key reagent dropwise - Stir for the specified duration setup->reaction monitor 4. Progress Monitoring - Use TLC or LC-MS to track consumption of starting material reaction->monitor monitor->reaction Reaction Incomplete workup 5. Quenching & Work-up - Quench reaction with H2O or aq. solution - Perform liquid-liquid extraction monitor->workup Reaction Complete purify 6. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify via column chromatography or recrystallization workup->purify analyze 7. Analysis & Characterization - Obtain 1H NMR, 13C NMR, and HRMS data - Determine yield and purity purify->analyze

Figure 2: A generalized workflow for the synthesis, purification, and analysis of derivatives.

Application Protocol I: Selective N-Acylation

The formation of an amide bond via acylation is one of the most fundamental and frequently employed reactions in drug discovery.[6][7] This protocol details the selective acylation of the free amino group using an acyl chloride, a highly reactive acylating agent that ensures a rapid and efficient transformation.

Causality Behind Experimental Choices:

  • Acyl Chloride: Used for its high reactivity, which allows the reaction to proceed quickly, often at low temperatures, minimizing potential side reactions.

  • Pyridine as Base and Solvent: Pyridine is a weak, non-nucleophilic base that serves to neutralize the HCl byproduct generated during the reaction. Its use as a solvent ensures the reactants are fully solubilized. An alternative like triethylamine (Et₃N) in a solvent like dichloromethane (DCM) can also be used.

  • Low Temperature (0 °C): The initial addition at 0 °C helps to control the exothermic nature of the reaction between the highly reactive amine and acyl chloride, preventing potential side-product formation.

Detailed Step-by-Step Protocol: Synthesis of tert-Butyl (4-bromo-2-acetamidophenyl)carbamate
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting amine.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M aqueous HCl. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the resulting white solid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Acylation Reaction
ParameterValue / Compound
Starting Material tert-Butyl (2-amino-4-bromophenyl)carbamate
Reagent Acetyl Chloride
Base Pyridine
Solvent Pyridine
Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours
Expected Yield >90%
Analytical Control TLC (3:7 EtOAc/Hex), LC-MS

Application Protocol II: Selective N-Sulfonylation

The sulfonamide functional group is a key pharmacophore present in numerous approved drugs. This protocol describes the selective reaction of the free amine with a sulfonyl chloride to form a stable sulfonamide linkage.

Causality Behind Experimental Choices:

  • 4-Bromophenylsulfonyl Chloride: Chosen as a representative arylsulfonyl chloride. The methodology is broadly applicable to other sulfonyl chlorides.

  • Triethylamine (Et₃N): A non-nucleophilic organic base used to scavenge the HCl generated. It is easily removed during the aqueous work-up.

  • Dichloromethane (DCM): A common, relatively inert solvent for this type of reaction that provides good solubility for the reactants.

Detailed Step-by-Step Protocol: Synthesis of tert-Butyl (4-bromo-2-(4-bromophenylsulfonamido)phenyl)carbamate
  • Preparation: Dissolve tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Analyze the final product by NMR and HRMS to confirm its identity and purity.

Data Summary: Sulfonylation Reaction
ParameterValue / Compound
Starting Material tert-Butyl (2-amino-4-bromophenyl)carbamate
Reagent 4-Bromophenylsulfonyl Chloride
Base Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Reaction Time 12-16 hours
Expected Yield 85-95%
Analytical Control TLC (2:8 EtOAc/Hex), LC-MS

Application Protocol III: Diazotization and Sandmeyer Reaction

Diazotization of the primary aromatic amine provides a versatile aryldiazonium salt intermediate.[8] This salt is typically not isolated but is used in situ for subsequent transformations, such as Sandmeyer reactions, to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring in place of the amino group.

Causality Behind Experimental Choices:

  • Sodium Nitrite (NaNO₂): The source of the nitrosating agent when reacted with a strong acid.

  • Hydrochloric Acid (HCl): Serves to generate nitrous acid (HNO₂) in situ and provides the acidic medium required for diazotization.

  • Copper(I) Chloride (CuCl): A catalyst for the Sandmeyer reaction, facilitating the replacement of the diazonium group with a chloride atom.

  • Low Temperature (0-5 °C): Aryldiazonium salts are unstable and potentially explosive at higher temperatures. Maintaining a low temperature throughout the process is critical for safety and to prevent decomposition.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A Starting Amine (in aq. HCl) B Add aq. NaNO2 at 0-5 °C A->B C Formation of Aryldiazonium Salt (Unstable Intermediate) B->C E Add Diazonium Salt Solution to CuCl solution C->E Use immediately D Prepare CuCl in aq. HCl D->E F N2 gas evolution Formation of Aryl Chloride E->F

Figure 3: Workflow for the two-step Diazotization-Sandmeyer reaction sequence.

Detailed Step-by-Step Protocol: Synthesis of tert-Butyl (2,4-dibromophenyl)carbamate
  • Preparation (Diazotization): Suspend tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 eq) in a mixture of concentrated HBr and water at 0 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a color change.

  • Preparation (Sandmeyer): In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in concentrated HBr at room temperature.

  • Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Completion: After the addition is complete, warm the mixture to room temperature and stir for 1-2 hours, then heat gently (e.g., to 50 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired product.

  • Characterization: Confirm the structure via NMR and HRMS analysis.

Safety and Handling

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Acyl/Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.

  • Diazonium Salts: Aryldiazonium salts can be explosive when isolated or allowed to dry. NEVER isolate the intermediate. Always use it in situ in solution and keep the reaction temperature low (0-5 °C) to prevent uncontrolled decomposition.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]

  • Vilaivan, T., et al. (2006). Methanol as a Rate-Enhancing Solvent for N-tert-Butoxycarbonylation of Anilines. Tetrahedron Letters, 47(44), 7745-7748. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Syntheses. MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)Carbamate. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Chemistry LibreTexts. Reactions of Arylamines. [Link]

  • Royal Society of Chemistry. The Sandmeyer reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of tert-Butyl (2-amino-4-bromophenyl)carbamate

Welcome to the technical support center for the purification of tert-Butyl (2-amino-4-bromophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl (2-amino-4-bromophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure your success.

Understanding the Molecule and the Challenge

Tert-Butyl (2-amino-4-bromophenyl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both a free amino group and a Boc-protected amine, along with a bromo substituent on the aromatic ring, imparts a unique polarity profile that can make crystallization challenging. The primary goal of recrystallization is to remove impurities generated during its synthesis, which typically involves the reduction of a nitro group and subsequent Boc protection.

Common impurities may include:

  • Starting materials: Unreacted 4-bromo-2-nitroaniline.

  • Deprotected product: 4-Bromo-1,2-phenylenediamine.

  • Over-reacted product: Di-Boc protected diamine.

  • By-products: From the reduction or protection steps.

The key to a successful recrystallization is to exploit the solubility differences between the desired product and these impurities.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.

  • Causality: The compound is likely insoluble in the hot solvent at its melting point.

  • Troubleshooting:

    • Re-heat the solution: Add a small amount of additional solvent to dissolve the oil.

    • Slow Cooling: Allow the flask to cool to room temperature slowly, undisturbed. You can insulate the flask to slow the cooling rate further.

    • Solvent System Modification: If the problem persists, consider using a solvent mixture. Start by dissolving the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A2: This is a common issue related to supersaturation or using an excessive amount of solvent.

  • Causality: The concentration of the compound in the solvent is below the saturation point at that temperature.

  • Troubleshooting:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the solution.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.

    • Cool to Lower Temperatures: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q3: The purity of my recrystallized product is still low. How can I improve it?

A3: Low purity after recrystallization can be due to several factors, including the choice of solvent, the rate of crystallization, and inadequate washing.

  • Causality: The chosen solvent may not be effectively differentiating between the product and impurities, or impurities may be trapped within the crystal lattice during rapid crystal growth.

  • Troubleshooting:

    • Re-evaluate Your Solvent: Perform small-scale solubility tests with a range of solvents to find one that dissolves your compound well at high temperatures but poorly at low temperatures, while having the opposite solubility profile for the major impurities.

    • Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly and undisturbed.

    • Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Experimental Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude tert-Butyl (2-amino-4-bromophenyl)carbamate into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane, tert-butyl methyl ether) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility: Observe if the compound dissolves readily. A good solvent candidate will not dissolve the compound at room temperature.

  • Hot Solubility: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling and Crystallization: Allow the solutions that formed a clear solution upon heating to cool to room temperature, and then in an ice bath. Observe the formation of crystals.

  • Evaluation: The best solvent is one that dissolves the compound completely at a high temperature in a reasonable volume and yields a large amount of pure crystals upon cooling.

Data Presentation: Solvent Suitability for Recrystallization

Solvent ClassExample SolventsExpected Solubility of ProductRationale
Alcohols Methanol, EthanolHigh solubility, may require a co-solvent.The polar hydroxyl group interacts with the amine and carbamate moieties.
Esters Ethyl AcetateGood solubility when hot, lower when cold.A good starting point for single-solvent or multi-solvent systems.
Hydrocarbons Hexane, HeptaneLow solubility.Often used as an anti-solvent in combination with a more polar solvent.
Ethers Diethyl Ether, MTBEModerate solubility.Can be effective for washing or as part of a solvent pair.
Aromatic TolueneGood solubility when hot.Can be a good choice for less polar impurities.
Halogenated DichloromethaneHigh solubility.Generally not ideal for recrystallization due to high solubility, but can be used in solvent pairs.
Guide 2: Protocol for Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is a robust starting point based on the properties of Boc-protected anilines.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude tert-Butyl (2-amino-4-bromophenyl)carbamate in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.

Mandatory Visualization: Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Cool Slowly C->D E Collect Crystals (Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A generalized workflow for the recrystallization process.

Guide 3: Troubleshooting Decision Tree

When faced with a difficult recrystallization, this decision tree can guide your troubleshooting process.

Mandatory Visualization: Troubleshooting Logic

Troubleshooting_Recrystallization Start Recrystallization Issue Q1 Does the compound 'oil out'? Start->Q1 A1_Yes Re-heat, add more solvent, cool slower. Consider mixed solvent. Q1->A1_Yes Yes Q2 No crystals form? Q1->Q2 No End Successful Recrystallization A1_Yes->End A2_Yes Induce crystallization (scratch/seed). Reduce solvent volume. Q2->A2_Yes Yes Q3 Low purity? Q2->Q3 No A2_Yes->End A3_Yes Re-evaluate solvent. Slow down cooling. Ensure proper washing. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Organic Syntheses. Carbamic acid, tert-butyl ester.[Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.[Link]

  • Google Patents.
  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.[Link]

  • ResearchGate. A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate.[Link]

Optimization

Common impurities in the synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate

Topic: Synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate Executive Summary The synthesis of tert-butyl (2-amino-4-bromophenyl)carbamate is a critical step in developing PROTAC linkers and kinase inhibitors. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate

Executive Summary

The synthesis of tert-butyl (2-amino-4-bromophenyl)carbamate is a critical step in developing PROTAC linkers and kinase inhibitors. However, this intermediate is notorious for three specific impurity classes that often co-elute during purification. This guide moves beyond standard protocols to address the causality of these impurities and provides self-validating workflows to eliminate them.

Our recommended "Gold Standard" pathway utilizes 4-bromo-2-nitroaniline as the starting material, avoiding the regioselectivity roulette of the diamine route.

Module 1: The Impurity Landscape

Before troubleshooting, you must identify which "villain" is compromising your yield. We classify these into three distinct Profiles.

Table 1: Common Impurity Profiles & Diagnostic Markers
Impurity ProfileChemical IdentityOrigin (Root Cause)Diagnostic Marker (LCMS/NMR)
Impurity A (The "Des-Bromo") tert-Butyl (2-aminophenyl)carbamateOver-Reduction: Use of H₂/Pd-C on the nitro-intermediate causes hydrogenolysis of the C-Br bond.LCMS: [M+H]⁺ = 209 (Target is 287/289). NMR: Loss of aromatic splitting pattern characteristic of 1,2,4-substitution.
Impurity B (The "Regio-Twin") tert-Butyl (2-amino-5-bromophenyl)carbamateWrong Route: Non-selective Boc-protection of 4-bromo-1,2-diaminobenzene.LCMS: Identical mass (287/289). NMR: Distinct shift in the carbamate NH proton; HPLC retention time shift is often <0.5 min.
Impurity C (The "Bis-Boc") Di-tert-butyl (4-bromo-1,2-phenylene)dicarbamateStoichiometry Error: Excess Boc₂O or aggressive catalysts (high DMAP load).LCMS: [M+H]⁺ = 387/389. NMR: Disappearance of the free NH₂ signal; integration of t-Bu peak doubles (18H).
Module 2: Critical Pathway Analysis

The choice of synthetic route dictates your impurity profile. We strongly advise against Route A (Direct Diamine Protection) for high-purity applications due to the difficulty in separating regioisomers.

Visualizing the Pathways (Graphviz/DOT)

SynthesisPathways Start_Nitro Precursor: 4-Bromo-2-nitroaniline Inter_Nitro Intermediate: tert-Butyl (4-bromo-2-nitrophenyl)carbamate Start_Nitro->Inter_Nitro Boc2O, DMAP (Control Equivs!) Start_Diamine Precursor: 4-Bromo-1,2-diaminobenzene Target TARGET: tert-Butyl (2-amino-4-bromophenyl)carbamate Start_Diamine->Target Boc2O (1.0 eq) Imp_Regio IMPURITY B: Regioisomer (5-Bromo variant) Start_Diamine->Imp_Regio Poor Selectivity (Electronic Competition) Inter_Nitro->Target Fe/NH4Cl or SnCl2 (Chemoselective) Imp_DesBromo IMPURITY A: Des-Bromo Species (Loss of Br) Inter_Nitro->Imp_DesBromo H2, Pd/C (Aggressive Reduction) Imp_BisBoc IMPURITY C: Bis-Boc Species Inter_Nitro->Imp_BisBoc Excess Boc2O

Figure 1: Comparison of the Nitro-Reduction Route (Left) vs. the Direct Diamine Route (Right). Note that the "Des-Bromo" impurity is specific to catalytic hydrogenation.

Module 3: Troubleshooting & FAQs
Q1: I am using the Nitro route. Why is my LCMS showing a mass of 209 (M-79)?

Diagnosis: You have debrominated your product (Impurity A). Cause: You likely used Catalytic Hydrogenation (H₂ with Pd/C or Pd(OH)₂). Aryl bromides are highly susceptible to hydrogenolysis under these conditions. The Fix: Switch to a Chemoselective Metal Reduction .

  • Protocol: Suspend the nitro-intermediate in EtOH/Water (3:1). Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv). Heat to 70°C for 2-4 hours. This reduces the nitro group to an amine without touching the aryl bromide.

  • Alternative: SnCl₂·2H₂O in EtOAc/EtOH is also effective but requires careful workup to remove tin salts.

Q2: I used the Diamine route (starting from 4-bromo-1,2-diaminobenzene). My NMR shows two sets of carbamate peaks. Can I recrystallize to purify?

Diagnosis: You have a mixture of the Target and Impurity B (Regioisomer). Analysis: The amino group meta to the bromine is more nucleophilic than the para amino group, but the selectivity is rarely >90:10. The Fix: Recrystallization is often ineffective because these isomers form solid solutions (co-crystals).

  • Immediate Action: You must use Column Chromatography. The isomers usually have slightly different Rf values in Hexane/EtOAc (typically the target is slightly less polar).

  • Long-term Action: Abandon this route. Switch to the 4-bromo-2-nitroaniline precursor. The position of the nitrogen atoms is "locked" in the starting material, making regioisomer formation chemically impossible.

Q3: My yield is low, and I see a heavy spot by TLC that runs much higher than my product.

Diagnosis: Impurity C (Bis-Boc). Cause: "Boc Creep." You likely added >1.1 equivalents of Boc₂O or let the reaction run too long with DMAP. The Fix:

  • Salvage: Treat the crude mixture with mild base (K₂CO₃ in MeOH) at room temperature. The second Boc group on the aniline is often "labile" compared to the primary carbamate and can sometimes be cleaved selectively.

  • Prevention: Add Boc₂O as a solution in DCM dropwise to the aniline at 0°C. Monitor by TLC. Stop exactly when the starting material is consumed.

Module 4: Validated Protocol (The "Gold Standard")

This protocol is designed to minimize all three impurity classes.

Step 1: Protection (Formation of Intermediate)

  • Dissolve 4-bromo-2-nitroaniline (1.0 equiv) in dry THF (0.5 M).

  • Add Boc₂O (1.05 equiv) and DMAP (0.1 equiv).

  • Stir at Room Temperature (Do not heat; heating promotes Bis-Boc).

  • Checkpoint: Monitor TLC. If Bis-Boc forms, it will appear as a fast-moving spot.

  • Concentrate and pass through a short silica plug to remove DMAP.

Step 2: Chemoselective Reduction (Avoiding De-bromination)

  • Dissolve the intermediate from Step 1 in Ethanol/Water (4:1) .

  • Add Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Add Iron Powder (Fe) (5.0 equiv, <325 mesh).

  • Heat to 70°C with vigorous stirring.

  • Reaction Time: Typically 2-3 hours.

  • Workup (Critical): Filter hot through Celite to remove Iron sludge. Wash the Celite with hot ethanol. Concentrate the filtrate. Partition between EtOAc and Water.

  • Result: High purity tert-butyl (2-amino-4-bromophenyl)carbamate.

References
  • Chemoselective Reduction of Nitro Groups

    • Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other reducible groups. Tetrahedron Letters, 25(8), 839-842.
    • Relevance: Establishes the Fe/NH4Cl protocol as the standard for preserving Aryl-Halide bonds during reduction.
  • Regioselectivity of Diamine Protection

    • Source: Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
    • Relevance: Discusses the electronic factors governing which amine reacts with Boc2O in unsymmetrical diamines.
  • Dehalogenation Risks in Hydrogenation

    • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Relevance: Authoritative text detailing the kinetics of C-Br bond cleavage (hydrogenolysis)
Troubleshooting

Technical Support Center: Strategies for Handling and Preventing Over-Reaction of 4-Bromo-1,2-phenylenediamine

Welcome to the technical support guide for 4-bromo-1,2-phenylenediamine. As a highly reactive and versatile intermediate, its successful application in synthesis hinges on understanding and controlling its inherent react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-bromo-1,2-phenylenediamine. As a highly reactive and versatile intermediate, its successful application in synthesis hinges on understanding and controlling its inherent reactivity. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered by researchers in pharmaceutical and materials science.

Frequently Asked Questions (FAQs)
Handling and Storage

Question 1: My solid 4-bromo-1,2-phenylenediamine has turned dark brown/purple upon storage. Can I still use it?

Answer: This is a very common issue. Phenylenediamines are notoriously sensitive to air and light.[1] The discoloration you are observing is due to aerial oxidation, which leads to the formation of highly colored quinone-diimine species and subsequent polymerization products.[2][3][4]

  • Causality: The two electron-rich amino groups on the benzene ring make the molecule highly susceptible to losing electrons (oxidation). This process is often initiated by oxygen in the air and can be accelerated by light and trace metal impurities.

  • Impact on Reactions: While for some robust, high-yield reactions a slight discoloration may be tolerable, significant darkening indicates a high level of impurities. These impurities can interfere with your reaction, chelate catalysts, and lead to the formation of intractable, colored side products, making purification exceedingly difficult.

  • Expert Recommendation: For sensitive applications, particularly in multi-step syntheses or drug development where purity is paramount, it is strongly advised to use material that is off-white to light tan.[5] If your material is significantly darkened, purification by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water with a small amount of sodium dithionite) or column chromatography is recommended before use.

Question 2: What are the optimal storage and handling conditions for 4-bromo-1,2-phenylenediamine?

Answer: Proper storage is the first and most critical step in preventing degradation. The goal is to minimize exposure to oxygen, light, and heat.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents aerial oxidation, the primary degradation pathway.[4]
Container Use an amber glass bottle or a container opaque to light.Prevents light-catalyzed degradation.
Temperature Store in a cool, dark place. Refrigeration (2-8 °C) is ideal.[6]Slows the rate of oxidation and other potential decomposition pathways.
Handling Weigh and handle the solid quickly. Purge the container with inert gas before re-sealing.Minimizes exposure time to the laboratory atmosphere.
Reaction Troubleshooting

Question 3: I am running a condensation reaction and observing the formation of a dark, insoluble tar. What is happening and how can I prevent it?

Answer: The formation of tarry, insoluble material is a classic sign of oxidative polymerization. This occurs when the phenylenediamine starting material or intermediates are oxidized during the reaction.[2]

  • Mechanism: Under reaction conditions (especially with heat or certain catalysts), the oxidation process can accelerate. The initial oxidation products can polymerize, creating complex, high-molecular-weight, colored materials that are often insoluble in common organic solvents.

  • Preventative Strategies:

    • Degas Your Solvent: Before adding reagents, thoroughly degas the reaction solvent by sparging with argon or nitrogen for 15-30 minutes. This removes dissolved oxygen.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish. This includes reagent transfers and the duration of the reaction.

    • Use High-Purity Reagents: Ensure your starting material is pure (see Q1) and that your other reagents or solvents do not contain oxidizing impurities (e.g., peroxides in ethers).

    • Consider a Reducing Agent/Antioxidant: In some cases, adding a small amount of a mild reducing agent or an antioxidant like sodium sulfite or butylated hydroxytoluene (BHT) can help suppress oxidation without interfering with the primary reaction.[7]

Question 4: In my quinoxaline synthesis with a 1,2-dicarbonyl compound, my TLC shows the desired product but also several other spots. How can I improve selectivity?

Answer: Quinoxaline synthesis is a cornerstone application for this reagent.[8][9] Poor selectivity can arise from several factors, including side reactions of the starting materials or the formation of intermediates that react along undesired pathways.

  • Common Side Products:

    • Self-condensation/Dimerization: Oxidative self-coupling of the diamine can produce colored phenazine-type impurities.[2]

    • Incomplete Reaction: Unreacted starting materials.

    • Benzimidazole Formation: If the dicarbonyl compound has an enolizable proton, it can potentially tautomerize and react differently, or if there are aldehyde impurities, benzimidazoles may form.[1]

  • Workflow for Improving Selectivity:

    • Control Stoichiometry: Ensure precise 1:1 stoichiometry between the diamine and the dicarbonyl compound. An excess of either can lead to side reactions.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often promote side reactions. Some modern protocols utilize room temperature conditions with an appropriate catalyst.

    • Choice of Catalyst and Solvent: The reaction is often catalyzed by acid.[10] However, a wide range of catalysts, including Lewis acids (e.g., ZrCl₄, InCl₃) and heterogeneous catalysts, have been shown to improve yields and selectivity.[11][12] The choice of solvent (e.g., ethanol, acetic acid, DMSO) can also significantly impact the reaction outcome. A solvent that readily dissolves both reactants is crucial.

    • Order of Addition: Adding the diamine solution slowly to the solution of the dicarbonyl compound can sometimes help minimize self-condensation of the diamine.

Troubleshooting and Experimental Protocols
Visual Guide: Primary Degradation Pathway

The primary "over-reaction" to control is oxidation. This pathway illustrates why exposure to air is detrimental.

G A 4-Bromo-1,2-phenylenediamine (Colorless/Light Tan Solid) C Oxidized Intermediates (e.g., Quinone-diimines) A->C Oxidation B Aerial O₂ / Light Trace Metals B->A D Dimers & Polymers (Dark Brown/Purple Impurities) C->D Polymerization

Caption: Oxidative degradation of 4-bromo-1,2-phenylenediamine.

Protocol: Synthesis of 6-Bromo-2,3-diphenylquinoxaline

This protocol provides a standard method for quinoxaline synthesis, a common reaction where over-reaction issues can arise.[11]

Reagents:

  • 4-Bromo-1,2-phenylenediamine (1.87 g, 10.0 mmol)

  • Benzil (1,2-diphenylethane-1,2-dione) (2.10 g, 10.0 mmol)

  • Ethanol (or Acetic Acid), 50 mL

  • Optional Catalyst: p-Toluenesulfonic acid (PTSA) (95 mg, 0.5 mmol)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the solvent (Ethanol).

  • Inerting: Degas the solvent by bubbling argon through it for 20 minutes. Maintain a gentle, positive pressure of argon for the remainder of the reaction.

  • Reagent Addition: Add benzil (2.10 g) and the optional catalyst (PTSA) to the flask and stir until dissolved.

  • Controlled Addition: In a separate beaker, dissolve the 4-bromo-1,2-phenylenediamine (1.87 g) in a minimum amount of warm ethanol. Add this solution dropwise to the stirring reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can then be purified.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure product.

Troubleshooting the Synthesis

G start Reaction Issue: Low Yield or Dark Color q1 Was the starting diamine pure (light-colored)? start->q1 sol1 Purify starting material (recrystallize/filter) and restart. q1->sol1 No q2 Was the reaction run under an inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol2 Degas solvent and run under Ar/N₂ to prevent oxidative polymerization. q2->sol2 No q3 Is the TLC complex, showing multiple products? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize conditions: - Lower temperature - Screen catalysts (e.g., Lewis acids) - Check stoichiometry q3->sol3 Yes end_node Proceed to purification optimization (e.g., different solvent system). q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for quinoxaline synthesis.

References
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Synthesis and Applications of 4-Bromo-1,2-benzenediamine. 8

  • Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. 13

  • ResearchGate. Synthesis of quinoxaline using o-phenylenediamine with various diketone... Link

  • Eureka | Patsnap. Synthesis method for 4-bromo-o-phenylenediamine. 7

  • PrepChem.com. (a) Preparation of 4-bromo-o-phenylenediamine. Link

  • Organic Syntheses. 1,2-diamino-4-nitrobenzene. Link

  • ResearchGate. Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Link

  • NIH National Library of Medicine. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Link

  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Link

  • ChemicalBook. 4-Bromo-1,2-benzenediamine | 1575-37-7. Link

  • Wikipedia. o-Phenylenediamine. Link

  • Tokyo Chemical Industry Co., Ltd. 4-Bromo-1,2-phenylenediamine | 1575-37-7. Link

  • CymitQuimica. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine. Link

  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromo-1,2-phenylenediamine | 1575-37-7. Link

  • PubChem. 4-Bromobenzene-1,2-diamine. Link

  • Longdom Publishing. A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Link

  • Reddit. Protecting groups for o-phenylenediamines? Link

  • U.S. Environmental Protection Agency. p-Phenylenediamine. Link

  • ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? Link

  • El-Dean, A. M. K., et al. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 2016.
  • CIR Report Data Sheet. Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Link

  • NOAA. P-PHENYLENEDIAMINE - CAMEO Chemicals. Link

  • Journal of Organic and Pharmaceutical Chemistry. Vol. 11 No. 4(44) (2013). Link

  • Chemos GmbH & Co.KG. Safety Data Sheet: p-phenylenediamine. Link

Sources

Optimization

Removal of di-tert-butyl dicarbonate byproducts

The following guide is designed as a Technical Support Center for researchers encountering issues with di-tert-butyl dicarbonate ( ) residues. It prioritizes field-proven, chemically grounded solutions over generic advic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center for researchers encountering issues with di-tert-butyl dicarbonate (


) residues. It prioritizes field-proven, chemically grounded solutions over generic advice.[1]

Technical Support Center: Removal of Di-tert-butyl Dicarbonate ( ) Byproducts

Status: Operational | Tier: Senior Application Support Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers[1]

Diagnostic & Triage: Do You Have a Contamination Issue?

Before initiating a purification protocol, confirm the nature of your impurity.


 is deceptively difficult to detect and remove due to its lack of UV chromophores and semi-volatile nature.[1]
Q: How do I definitively confirm the presence of excess ?

A: Standard UV-based LCMS often misses


 because it does not absorb significantly at 254 nm.[1]
  • The NMR Signature: Look for a sharp singlet at ~1.50 ppm in

    
    .[1] Note that this often overlaps with your product’s Boc-group signal (typically ~1.45 ppm).[1]
    
    • Self-Validation: If integration of the Boc region is >9H (relative to a single proton in your scaffold), you have contamination.[1]

  • The TLC Stain Test:

    
     is invisible under UV.[1] You must  use a stain.[1]
    
    • Iodine (

      
      ):  Reversible brown spot.[1] Most reliable for 
      
      
      
      .[1]
    • Ninhydrin: Will not stain

      
       (it stains free amines).[1]
      
    • PMA/CAM: Can stain, but often requires vigorous heating.[1]

Q: Why can't I just remove it on the rotovap?

A:


 has a boiling point of 56–57 °C at 0.5 mmHg.[1] While technically volatile, it is a "sticky" solid/oil that sublimates slowly.[1] Removing it purely by vacuum often requires heating (>40 °C) for extended periods, which risks thermal deprotection of your product (loss of the Boc group) or rearrangement.[1]

Core Protocol: The Nucleophilic Scavenger Method (Recommended)[1]

Scenario: You have completed a Boc-protection reaction, but 0.1–0.5 equivalents of unreacted


 remain.[1][2]
The Fix:  Chemically convert the lipophilic 

into a highly polar, basic species that can be washed away or retained on silica.
The Reagent: N,N-Dimethylethylenediamine (DMEDA)

We recommend DMEDA over other amines because it introduces a tertiary amine "handle" that is easily protonated.

Step-by-Step Workflow
  • Quench: Add 0.5 – 1.0 equivalents (relative to the excess

    
    ) of N,N-dimethylethylenediamine (DMEDA) directly to the reaction mixture.
    
  • Incubate: Stir at room temperature for 15–30 minutes.

    • Mechanism:[1][2][3][4] The primary amine of DMEDA attacks

      
      , forming a polar urea/carbamate byproduct with a basic tertiary amine tail.
      
  • Workup (Choose based on Product Stability):

    • Option A (Acid-Stable Products): Dilute with organic solvent (EtOAc/DCM) and wash with 1M HCl or 10% Citric Acid .[1] The DMEDA-Boc byproduct will protonate, become water-soluble, and partition into the aqueous layer.[1]

    • Option B (Acid-Sensitive Products): If your product cannot survive an acid wash, concentrate the mixture and load onto a silica column.[1] The DMEDA-Boc byproduct is highly polar and will stick to the baseline or elute only with high MeOH concentrations, allowing your non-polar Boc-product to elute cleanly.[1]

Visualization: Scavenging Pathway

The following diagram illustrates the chemical transformation and separation logic.

ScavengingProtocol ReactionMix Crude Mixture (Product-Boc + Excess Boc2O) AddScavenger Add DMEDA (Nucleophilic Attack) ReactionMix->AddScavenger Intermediate Mixture: Product-Boc + Polar Amine-Boc Byproduct AddScavenger->Intermediate 15-30 min RT Decision Product Acid Stability? Intermediate->Decision AcidWash Wash w/ 1M HCl Decision->AcidWash Stable Silica Flash Chromatography Decision->Silica Unstable ResultA Aqueous Layer: Protonated Byproduct Organic Layer: PURE PRODUCT AcidWash->ResultA ResultB Silica Baseline: Polar Byproduct Eluent: PURE PRODUCT Silica->ResultB

Figure 1: Logical flow for the chemical scavenging of excess di-tert-butyl dicarbonate.

Alternative Protocols & Decision Matrix

Not all experiments allow for liquid-liquid extraction.[1] Use the table below to select the method matching your constraints.

Method Comparison Table
MethodEfficiencyCostBest ForContraindications
DMEDA Scavenging High (>98%)LowSolution-phase synthesis; Acid-stable products.[1]Products containing free carboxylic acids (may form salts).[1]
Polymer-Supported Trisamine Very High (>99%)HighLate-stage medicinal chemistry; High-throughput libraries.[1]Large scale (>10g) due to resin cost.[1]
Vacuum Sublimation ModerateLowVery stable, non-volatile solid products.[1]Oils; Thermally labile compounds; Volatile products.[1]
Imidazole Quench HighLowAlternative to DMEDA if DMEDA is unavailable.[1]Requires acidic workup (imidazole must be washed out).[1][5][6]
Troubleshooting FAQs

Q: I used the DMEDA scavenger, but I still see a spot on TLC.

  • Diagnosis: The spot might be the DMEDA-Boc byproduct if you didn't wash thoroughly, or it could be tert-butanol (

    
    ).[1]
    
  • Fix:

    
     is a byproduct of the protection reaction itself.[1][2] It is volatile but can co-elute.[1] Run a high-vacuum step (rotovap at 40°C for 1 hour) or wash with water (it is water-soluble).[1] If the spot persists and is Iodine-active, ensure your acid wash pH was < 4.[1]
    

Q: My product is an amine salt. Can I use the scavenger?

  • Fix: No. If your product is an amine salt, the basic scavenger (DMEDA) might deprotonate your product, causing it to partition into the organic layer or react.

  • Solution: Use a Polymer-Supported Isocyanate resin to scavenge the amine (if you are removing excess amine) or use Vacuum (if removing

    
    ).[1] For 
    
    
    
    removal in the presence of amine salts, careful trituration with hexanes (if product is solid) is often effective, as
    
    
    is soluble in hexanes while many salts are not.

Advanced Visualization: Purification Decision Tree

Use this logic gate to determine the safest purification route for your specific molecule.[1]

DecisionMatrix Start Start: Excess Boc2O Present Scale Scale? Start->Scale SmallScale < 100 mg Scale->SmallScale LargeScale > 1 g Scale->LargeScale Resin Use PS-Trisamine Resin (Filter & Evaporate) SmallScale->Resin High Budget/Speed Scavenge Use DMEDA Scavenger SmallScale->Scavenge Low Budget LargeScale->Scavenge AcidSens Acid Sensitive? Scavenge->AcidSens Chromatography Flash Chromatography (Byproduct stays on baseline) AcidSens->Chromatography Yes Extraction Acid Wash (1M HCl) (Byproduct into Aq layer) AcidSens->Extraction No

Figure 2: Decision matrix for selecting the optimal purification strategy based on scale and chemical stability.[1]

References

  • Organic Syntheses. (n.d.). Di-tert-butyl Dicarbonate.[1][2][3][7][8] Organic Syntheses, Coll. Vol. 6, p.418. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2005).[1] Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group. Retrieved from [Link]

Sources

Troubleshooting

Characterization of unexpected products in reactions of tert-Butyl (2-amino-4-bromophenyl)carbamate

Technical Support Center: tert-Butyl (2-amino-4-bromophenyl)carbamate Status: ● Online | Agent: Senior Application Scientist | Ticket System: Active Welcome to the Reaction Troubleshooting Hub You are working with tert-B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl (2-amino-4-bromophenyl)carbamate

Status: ● Online | Agent: Senior Application Scientist | Ticket System: Active

Welcome to the Reaction Troubleshooting Hub

You are working with tert-Butyl (2-amino-4-bromophenyl)carbamate (referred to hereafter as Compound A ). This scaffold is a high-value intermediate for synthesizing benzimidazoles, quinoxalines, and kinase inhibitors. However, its specific structural motif—an ortho-phenylenediamine protected by a labile carbamate—makes it chemically "nervous." It is prone to specific, repeatable side reactions that often masquerade as product degradation or catalyst failure.

This guide treats your chemical problems as "Support Tickets." Locate the symptom you are observing below to find the diagnostic protocol and solution.

Ticket #001: The "Missing t-Butyl" Anomaly

Symptom: You attempted a reaction (often acylation or alkylation) under basic or thermal conditions.[1] The product Mass Spec (MS) shows a mass loss of ~74 Da, and the Proton NMR (


H-NMR) shows the complete disappearance of the characteristic singlet at 

1.5 ppm.

Diagnosis: Unwanted Cyclization to Benzimidazolone You have inadvertently synthesized 5-bromo-1,3-dihydro-2H-benzimidazol-2-one .

The Mechanism: The free amine at the ortho position is nucleophilic. Under heating or basic conditions, it attacks the carbonyl carbon of the Boc group. This intramolecular attack ejects tert-butanol (hence the loss of the t-butyl signal), closing the ring to form a stable cyclic urea (benzimidazolone).

Troubleshooting & Prevention:

  • Avoid Strong Bases/Heat: Do not use strong bases (e.g., NaH, KOtBu) if the free amine is unprotected. Even mild bases like K

    
    CO
    
    
    
    in refluxing DMF can trigger this.
  • Temperature Limit: Keep reaction temperatures below 60°C when the free amine is present.

  • Alternative Strategy: If you need to alkylate the free amine, consider reductive amination (mild conditions) instead of direct alkylation.

Ticket #002: The "Ghost Isomer" (Boc Migration)

Symptom: The Mass Spec is correct (MW matches Compound A), but the NMR spectrum is "messy." The aromatic splitting pattern has shifted, and the NH peaks have moved. You suspect a mixture, but TLC shows a single spot.

Diagnosis: N


N' Boc Migration 
The Boc group has migrated from the N1 position (para to bromine) to the N2 position (meta to bromine).

The Mechanism: In 1,2-diamines, carbamates can migrate via a 5-membered cyclic isocyanate-like intermediate. This is thermodynamically driven; the Boc group may prefer the more electron-rich or less sterically hindered amine, depending on the specific substitution pattern and solvent.

Troubleshooting & Prevention:

  • Diagnostic Check: Compare the chemical shift of the aromatic proton ortho to the bromine. In the migrated isomer, the shielding/deshielding environment changes significantly.

  • Solvent Choice: Migration is faster in polar aprotic solvents (DMSO, DMF). Switch to THF or DCM if solubility permits.

  • Storage: Store the solid at -20°C. Migration can occur slowly even in the solid state at room temperature over months.

Ticket #003: The "Stalled Coupling" (Catalyst Poisoning)

Symptom: You are attempting a Buchwald-Hartwig or Suzuki coupling at the bromine position. The reaction stalls with <10% conversion, or you observe significant debromination (hydrodehalogenation).

Diagnosis: Bidentate Chelation / Catalyst Deactivation The ortho-diamine motif (even with one Boc) acts as a bidentate ligand. It chelates the Palladium (Pd) center, displacing your phosphine ligands and creating a catalytically inactive "Pd-black" species or a stable metallocycle.

Troubleshooting & Prevention:

  • Ligand Overkill: Use bulky, monodentate phosphine ligands (e.g., XPhos, BrettPhos) that are difficult to displace.

  • Protect the Amine: The most robust fix is to protect the free amine (e.g., as a trifluoroacetamide or a second Boc) before attempting the cross-coupling. This destroys the chelating "bite angle."

  • Scavenger Additives: If debromination is the issue, ensure your solvent is strictly anhydrous and degassed; water/alcohols act as hydride sources.

Visualizing the Pathways

The following diagram maps the fate of Compound A based on reaction conditions. Use this to identify where your process went off-track.

ReactionPathways cluster_legend Pathway Legend SM Starting Material (Compound A) Benzimidazolone Benzimidazolone (Cyclic Urea) SM->Benzimidazolone Heat (>80°C) or Strong Base Migrated Regioisomer (Boc Migration) SM->Migrated Polar Solvent (DMSO) Long term storage Dimer Azo-Dimer (Oxidative Coupling) SM->Dimer Air (O2) + Light Slow Oxidation Product Desired Product (e.g., Benzimidazole) SM->Product Aldehyde + Acid (Controlled) key Red Arrow: Irreversible Cyclization Yellow Arrow: Equilibrium/Isomerization

Caption: Fate map of tert-Butyl (2-amino-4-bromophenyl)carbamate showing critical divergence points.

Analytical Forensics: How to Prove It

When you isolate an unexpected solid, use this table to confirm its identity.

FeatureCompound A (SM) Benzimidazolone (Impurity) Migrated Isomer
MW (Br isotopes) ~287 / 289~213 / 215 (Loss of 74)~287 / 289 (No change)

H-NMR: t-Butyl
Singlet,

1.5 ppm (9H)
Absent Present

H-NMR: NH
Two distinct signals (Broad)Two singlets >10 ppm (Urea NHs)Shifted relative to SM
IR (Carbonyl) ~1690 cm

(Carbamate)
~1750 cm

(Cyclic Urea)
~1690 cm

Solubility Soluble in DCM, EtOAcPoor solubility (High MP solid)Soluble in DCM

Frequently Asked Questions (FAQ)

Q: Can I recover the starting material from the benzimidazolone? A: No. The formation of the cyclic urea is thermodynamically very stable. You cannot reopen the ring to the Boc-protected diamine easily. You must restart the synthesis and control the temperature/base more strictly.

Q: I see a dark impurity that doesn't match any of the above. What is it? A: Ortho-phenylenediamines are electron-rich and prone to air oxidation. You likely have oxidative dimerization (azo-linkage) or polymerization.

  • Fix: Always purge your solvents with nitrogen/argon. If the compound turns purple/black, filter through a short plug of silica gel immediately to remove the oxidized tars.

Q: Why does my Suzuki coupling work on the para-bromoaniline but fail on this Boc-protected version? A: The para-bromoaniline lacks the ortho-substituent capable of chelating the metal. In Compound A, the ortho-NHBoc oxygen or the free amine nitrogen can coordinate to the Palladium, creating a stable 5- or 6-membered chelate ring that poisons the catalyst. Use a bidentate ligand (like dppf) or protect the free amine to break this chelation mode.

References

  • Cyclization Mechanisms

    • Title: Synthesis of 2-benzimidazolones via intramolecular cycliz
    • Source:Journal of Organic Chemistry.
    • (General reference for carbamate cyclization).

  • Boc Migration

    • Title: Acyl migration in 1,2-diamines: Kinetic and thermodynamic control.
    • Source:Tetrahedron Letters.
  • Pd-Catalysis Troubleshooting

    • Title: Catalyst deactivation pathways in the amination of aryl halides containing amine functionality.
    • Source:Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Purity Analysis of tert-Butyl (2-amino-4-bromophenyl)carbamate

Executive Summary & Molecule Profile[1] Welcome to the technical support hub for tert-Butyl (2-amino-4-bromophenyl)carbamate . This molecule presents a classic "Stability vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for tert-Butyl (2-amino-4-bromophenyl)carbamate . This molecule presents a classic "Stability vs. Selectivity" paradox in HPLC method development. It contains a basic aniline moiety (requiring pH control for peak shape) and an acid-labile Boc (tert-butyloxycarbonyl) protecting group.

Critical Warning: Standard "platform" methods using 0.1% Trifluoroacetic Acid (TFA) often cause on-column degradation of this molecule, leading to phantom impurity peaks (the de-Boc analog) and inaccurate purity assignment.

Molecule Characteristics
FeaturePropertyChromatographic Implication
Core Structure Brominated PhenylenediamineUV Active (210–254 nm).
Functional Group A Free Primary Amine (-NH2)Basic. Causes peak tailing on active silanols.
Functional Group B Boc-Carbamate (-NH-Boc)Acid Labile. Unstable in pH < 2.5 over time. Hydrophobic.[1]
LogP ~2.8 (Estimated)Retains well on C18; elutes after the de-protected impurity.

Recommended HPLC Methodology (The "Golden Standard")

To ensure structural integrity during analysis, we recommend a pH-buffered method rather than a strong acid method. This prevents the in-situ formation of the de-Boc impurity (4-bromo-1,2-diaminobenzene).

Protocol A: High-Stability Quality Control Method (UV-Detection)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

    • Why: End-capping reduces silanol interactions with the free amine, improving symmetry without needing low pH.

  • Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 6.5 with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C (Do not exceed 40°C to preserve the Boc group).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity profiling).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.030Equilibration
15.090Elution of Main Peak & Hydrophobics
18.090Wash
18.130Re-equilibration
23.030End
Protocol B: LC-MS Compatible (Rapid Screen)
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Formic acid is weaker than TFA.[4] It provides sufficient ionization for MS (+ESI) with lower risk of Boc degradation compared to TFA.

Troubleshooting & FAQs

Issue 1: "Ghost" Peaks & Degradation

User Question: "I see a small peak at RRT ~0.4 that grows larger if the sample sits in the autosampler. Is my product unstable?"

Scientist Answer: This is likely 4-bromo-1,2-diaminobenzene , the de-protected degradation product.

  • Cause: Your diluent or mobile phase is too acidic. If you are using TFA (pH ~2), the Boc group hydrolyzes over time.

  • The Fix:

    • Change Diluent: Never dissolve this sample in pure 0.1% TFA or acidic buffers. Use Acetonitrile:Water (50:50) or Methanol .

    • Switch Buffer: Move to Protocol A (Ammonium Acetate pH 6.5). At neutral pH, the Boc group is kinetically stable.

Issue 2: Peak Tailing

User Question: "The main peak has a tailing factor > 1.5. I thought adding TFA would fix this?"

Scientist Answer: While acid suppresses silanol activity, it endangers your molecule (see above).

  • The Fix:

    • Ionic Strength: Increase the Ammonium Acetate concentration to 20-25 mM. The ammonium ions compete with your amine for silanol binding sites.

    • Column Choice: Ensure you are using a "Base Deactivated" (BDS) or heavily end-capped column. Avoid older silica generations.

Issue 3: Solubility & Carryover

User Question: "I see carryover in the blank injection after a high-concentration sample."

Scientist Answer: The Boc group and Bromine atom make this molecule significantly hydrophobic.

  • The Fix:

    • Needle Wash: Ensure your autosampler needle wash is high-organic (e.g., 90% ACN or MeOH).

    • Gradient Extension: Hold the gradient at 95-100% B for at least 3 minutes at the end of the run to clear the column.

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This logic flow helps you choose the right parameters based on your specific instrumentation and goals.

MethodSelection Start Start: Analyze tert-Butyl (2-amino-4-bromophenyl)carbamate Goal What is your primary goal? Start->Goal MS_Req Is MS Detection Required? Goal->MS_Req Yes_MS Yes: Use Volatile Buffer MS_Req->Yes_MS LC-MS No_MS No: Maximize Stability MS_Req->No_MS HPLC-UV TFA_Check Avoid TFA (Risk of De-Boc) Yes_MS->TFA_Check Formic Use 0.1% Formic Acid (Milder Acidity) TFA_Check->Formic Outcome1 Good Ionization Acceptable Stability Formic->Outcome1 Buffer_Choice Use 10mM Ammonium Acetate pH 6.5 No_MS->Buffer_Choice Outcome2 Perfect Peak Shape Max Stability (No Degradation) Buffer_Choice->Outcome2

Caption: Decision matrix for selecting mobile phases. Note the explicit avoidance of TFA to prevent artifact generation.

Diagram 2: Degradation Pathway (The "Ghost Peak" Origin)

Understanding the chemistry helps identify the impurity at RRT ~0.4.

Degradation Substrate Target Molecule (Boc-Protected) Intermediate Unstable Carbamic Acid Substrate->Intermediate H+ Hydrolysis Acid Acidic Conditions (TFA / pH < 2) Product Impurity (Ghost Peak) 4-bromo-1,2-diaminobenzene Intermediate->Product -CO2 Gas CO2 + Isobutylene Intermediate->Gas

Caption: Mechanism of acid-catalyzed deprotection. The resulting diamine is more polar and elutes earlier than the parent peak.

References & Grounding

The protocols and stability data above are synthesized from standard chromatographic principles regarding Boc-protected amines and specific stability data for phenylenediamine derivatives.

  • Boc Group Stability in HPLC:

    • Source: ResearchGate / Community Consensus.

    • Context: Confirms that 0.1% TFA can remove Boc groups during concentration or long analytical runs, recommending Ammonium Acetate as a safer alternative.[4]

    • Link:

  • HPLC Analysis of Phenylenediamines:

    • Source: Academia.edu / Journal of Chromatography.

    • Context: Validates the use of Ammonium Acetate (pH ~5-8) for separating phenylenediamine derivatives to ensure stability and proper peak shape.

    • Link:

  • Impurity Profiling of Boc-Amines:

    • Source: National Institutes of Health (NIH) / PubMed.

    • Context: Discusses the degradation kinetics of carbamates and the formation of amine impurities under stress conditions.

    • Link:

  • General Synthesis & Properties (CAS Context):

    • Source: Organic Syntheses.

    • Context: Provides the chemical basis for the hydrophobicity and solubility of tert-butyl carbamate derivatives.

    • Link:

Sources

Reference Data & Comparative Studies

Validation

The Strategic Selection of ortho-Aminoaryl Building Blocks: A Comparative Guide to Alternatives for tert-Butyl (2-amino-4-bromophenyl)carbamate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. The 2-amino-4-bromophenyl moiety is a quintessential example of such a critical building block, serving as a versatile precursor for a myriad of complex molecular architectures, including benzimidazoles, quinazolines, and other fused heterocyclic systems. For years, tert-Butyl (2-amino-4-bromophenyl)carbamate has been a reagent of choice for introducing this functionality, prized for the reliable performance of the tert-butyloxycarbonyl (Boc) protecting group. However, the evolving demands for process efficiency, cost-effectiveness, and orthogonal synthetic strategies necessitate a critical evaluation of viable alternatives.

This guide provides an in-depth, objective comparison of alternative reagents and synthetic strategies to tert-Butyl (2-amino-4-bromophenyl)carbamate. We will delve into the nuances of different amine protecting groups, explore alternative synthetic pathways, and present comparative experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

The Incumbent: Understanding the Role of tert-Butyl (2-amino-4-bromophenyl)carbamate

The utility of tert-Butyl (2-amino-4-bromophenyl)carbamate lies in the predictable and robust nature of the Boc protecting group. The Boc group effectively moderates the nucleophilicity of the aniline nitrogen, preventing unwanted side reactions during subsequent transformations, most notably palladium-catalyzed cross-coupling reactions at the bromine-substituted position.[1] It is generally stable to a wide range of non-acidic reagents and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine for further functionalization.[2][3]

The primary application of this reagent is as a linchpin in multi-step syntheses, allowing for the selective elaboration of the aryl bromide portion of the molecule before revealing the ortho-amino group for cyclization or other coupling reactions.

The Contenders: A Survey of Alternative Protecting Groups

The choice of an amine protecting group is a critical decision in a synthetic sequence, dictated by the stability of the group to various reaction conditions and the orthogonality of its deprotection. Here, we compare several alternatives to the Boc group for the protection of the 2-amino-4-bromophenyl scaffold.

Carbamate Alternatives: Cbz and Fmoc

Beyond Boc, other carbamate-based protecting groups offer different deprotection profiles, which can be crucial for orthogonal strategies in complex syntheses.

  • Benzyloxycarbonyl (Cbz): The Cbz group is a classic amine protecting group, typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[4] This provides an orthogonal deprotection strategy to the acid-labile Boc group. However, the conditions for Cbz removal are not compatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is renowned for its lability under basic conditions (typically with piperidine).[4][] This makes it an excellent choice for syntheses where acid-sensitive functional groups are present. The Fmoc group's deprotection conditions are orthogonal to both Boc and Cbz, offering significant flexibility in synthetic design.[1]

Amide and Sulfonamide Protection

Amides and sulfonamides represent another major class of amine protecting groups, offering enhanced stability compared to carbamates.

  • Acetamide: Acetyl protection is a simple and cost-effective method. The resulting amide is significantly less nucleophilic than the parent aniline. Deprotection is typically achieved under harsh acidic or basic hydrolysis conditions, which may not be suitable for sensitive substrates.

  • Sulfonamides (e.g., Tosyl, Nosyl): Arylsulfonamides are very stable protecting groups, resistant to a wide range of reagents. Deprotection often requires strong reducing agents (e.g., sodium in liquid ammonia) or harsh acidic conditions. The 2-nitrobenzenesulfonyl (nosyl) group is a notable exception, as it can be cleaved under milder conditions using a thiol and a base.

Performance in Action: A Comparative Analysis of Suzuki-Miyaura Cross-Coupling

To provide a quantitative comparison, we have compiled representative data for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, using variously protected 2-amino-4-bromophenyl derivatives. While a direct head-to-head comparison under identical conditions is scarce in the literature, the following table summarizes typical yields and conditions, offering valuable insights into the relative performance of these reagents.

Protecting GroupCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Boc Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95[6] (Adapted)
Cbz Phenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane901680-90General Knowledge
Acetyl Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O1101875-85General Knowledge
None Phenylboronic acidPd(OAc)₂/RuPhosK₃PO₄1,4-Dioxane/H₂O1001260-75[7] (Adapted)

Analysis of Comparative Data:

As the table illustrates, the Boc-protected reagent generally provides high yields under standard Suzuki-Miyaura conditions. The electron-donating nature of the carbamate can facilitate the oxidative addition step in the catalytic cycle. The Cbz and Acetyl protected analogues also perform well, though they may require slightly more forcing conditions or more sophisticated catalyst systems to achieve comparable yields.

Interestingly, recent studies have demonstrated the feasibility of performing Suzuki-Miyaura couplings on unprotected ortho-bromoanilines.[7] While the yields can be somewhat lower and more substrate-dependent, this approach offers the significant advantage of eliminating the protection and deprotection steps, thereby improving atom economy and reducing the overall step count of a synthesis. However, the success of this approach is often highly dependent on the choice of ligand and the electronic properties of the coupling partners.

Alternative Synthetic Strategies

Beyond simply varying the protecting group on a pre-formed 2-amino-4-bromophenyl scaffold, alternative synthetic routes can be employed to generate this crucial intermediate or its derivatives.

Sequential Cross-Coupling of Dihaloanilines

An alternative to using a mono-protected diamine is to start with a dihaloaniline, such as 2,4-dibromoaniline or 4-bromo-2-chloroaniline. The differential reactivity of the two halogen atoms can be exploited to perform sequential cross-coupling reactions. For instance, a Suzuki-Miyaura or Buchwald-Hartwig amination can often be performed selectively at the more reactive bromine atom, leaving the chlorine atom intact for a subsequent transformation. This strategy offers a high degree of flexibility in the synthesis of complex, unsymmetrically substituted aniline derivatives.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of tert-Butyl (2-amino-4-bromophenyl)carbamate

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl (2-amino-4-bromophenyl)carbamate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the toluene and water, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Representative Protocol for Boc Deprotection

Materials:

  • Boc-protected aniline derivative (1.0 mmol, 1.0 equiv)

  • Dichloromethane (DCM) (5 mL)

  • Trifluoroacetic acid (TFA) (1 mL)

Procedure:

  • Dissolve the Boc-protected aniline in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until deprotection is complete as monitored by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the deprotected aniline.

Visualizing the Synthetic Landscape

To better illustrate the strategic choices discussed, the following diagrams outline the different protection and functionalization pathways.

G cluster_0 Protecting Group Strategies cluster_1 Sequential Coupling Strategy 2,4-Dibromoaniline 2,4-Dibromoaniline N-Protected_2-Amino-4-bromoaniline N-Protected_2-Amino-4-bromoaniline 2,4-Dibromoaniline->N-Protected_2-Amino-4-bromoaniline Protection Coupled_Product Coupled_Product N-Protected_2-Amino-4-bromoaniline->Coupled_Product Cross-Coupling Final_Product Final_Product Coupled_Product->Final_Product Deprotection & Cyclization 2,4-Dihaloaniline 2,4-Dihaloaniline Mono-Coupled_Product Mono-Coupled_Product 2,4-Dihaloaniline->Mono-Coupled_Product Selective Cross-Coupling Di-Coupled_Product Di-Coupled_Product Mono-Coupled_Product->Di-Coupled_Product Second Cross-Coupling

Caption: Alternative synthetic pathways to functionalized ortho-aminoaryl compounds.

G Amine R-NH2 Boc Boc-Protected (Acid Labile) Amine->Boc (Boc)₂O Cbz Cbz-Protected (Hydrogenolysis) Amine->Cbz Cbz-Cl Fmoc Fmoc-Protected (Base Labile) Amine->Fmoc Fmoc-Cl Acetyl Acetyl-Protected (Hydrolysis) Amine->Acetyl Ac₂O

Sources

Comparative

Comparative Guide: Synthetic Routes for Substituted 1,4-Benzodiazepines

Executive Summary & Strategic Framework The 1,4-benzodiazepine (BZD) scaffold remains a "privileged structure" in medicinal chemistry, serving as the pharmacophore for anxiolytics (GABA modulators), antitumor agents (BET...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The 1,4-benzodiazepine (BZD) scaffold remains a "privileged structure" in medicinal chemistry, serving as the pharmacophore for anxiolytics (GABA


 modulators), antitumor agents (BET bromodomain inhibitors), and peptide mimetics.

Historically, the Sternbach synthesis defined the field. However, modern drug discovery demands higher regioselectivity, functional group tolerance, and rapid library generation. This guide objectively compares the classical approach against two modern contenders: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) and the Ugi Multicomponent Reaction (MCR) .

Strategic Decision Matrix

Use the following logic flow to select the optimal synthetic strategy for your target molecule:

decision_tree Start Target BZD Structure Diversity Is High Library Diversity Required? Start->Diversity Scale Is Scale > 1kg? Diversity->Scale No (Targeted Synthesis) Route_Ugi Route 3: Ugi-Deprotection-Cyclization (Best for DOS/Libraries) Diversity->Route_Ugi Yes (4-point diversity) Sensitive Contains Base/Acid Sensitive Groups? Scale->Sensitive No Route_Stern Route 1: Sternbach Synthesis (Best for Simple 1,4-BZDs / Cost) Scale->Route_Stern Yes (Low Cost Materials) Sensitive->Route_Stern No Route_Pd Route 2: Pd-Catalyzed C-N Coupling (Best for Complex/Sensitive Substrates) Sensitive->Route_Pd Yes (Mild Conditions)

Figure 1: Decision matrix for selecting the synthetic route based on project constraints.

Route 1: The Classical Sternbach Synthesis

Mechanism: Quinazoline-3-oxide Ring Expansion

This route, discovered serendipitously by Leo Sternbach at Hoffmann-La Roche, relies on the rearrangement of a quinazoline-


-oxide intermediate. It remains the industrial standard for generic manufacturing of diazepam and chlordiazepoxide due to the low cost of reagents.
Mechanistic Insight

The critical step is the reaction of the quinazoline-3-oxide with a primary amine (usually methylamine). The amine attacks the C2 position, causing ring opening and subsequent recyclization to the 7-membered diazepine ring.[1]

Experimental Protocol (Standardized)

Target: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one (Diazepam)

  • Oxime Formation: Reflux 2-amino-5-chlorobenzophenone (1.0 eq) with hydroxylamine hydrochloride (2.5 eq) in EtOH for 12h.

  • Chloroacetylation: Treat the resulting oxime with chloroacetyl chloride (1.2 eq) in acetic acid.

  • Ring Expansion: Dissolve the quinazoline-

    
    -oxide intermediate in MeOH. Add methylamine (40% aq. solution, 3.0 eq) dropwise at 0°C. Stir at RT for 12h.
    
  • Reduction: If the

    
    -oxide remains (chlordiazepoxide analog), reduce using PCl
    
    
    
    or catalytic hydrogenation (Raney Ni) to yield the final diazepine.

Validation Check:

  • TLC: Monitor disappearance of the bright yellow quinazoline spot.

  • NMR: Look for the characteristic methylene singlet at C3 (~3.8-4.5 ppm depending on substitution).

Route 2: Pd-Catalyzed Buchwald-Hartwig Cyclization

Mechanism: Intramolecular Amidation/Amination

This route utilizes transition-metal catalysis to form the C-N bond between an aryl halide and an amide/amine.[2] It solves the regioselectivity issues of the Sternbach route and allows for the synthesis of electron-rich BZDs which are difficult to access via nucleophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Amine Coordination/Deprotonation: The amide nitrogen coordinates; base facilitates deprotonation.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Experimental Protocol (High Precision)

Target: N-substituted 1,4-benzodiazepin-2-one from 2-amino-arylhalide precursors.

  • Precursor Prep: Synthesize the linear 2-(2-bromobenzamido)acetamide precursor via standard peptide coupling (EDC/HOBt).

  • Catalyst Loading: In a glovebox, charge a vial with the precursor (1.0 mmol), Pd

    
    (dba)
    
    
    
    (2 mol%), and Xantphos (4 mol%).
  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.4 eq) as the base.
  • Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration).

  • Reaction: Seal and heat to 100°C for 12-18h.

  • Workup: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography.

Validation Check:

  • Self-Validating Step: The reaction must be strictly anaerobic. If the solution turns black immediately (Pd black precipitation) rather than maintaining a deep red/orange (active catalyst), oxygen was present or the ligand failed to complex.

Route 3: Ugi-Deprotection-Cyclization (UDC)

Mechanism: Multicomponent Assembly followed by Intramolecular Condensation

Ideal for Diversity-Oriented Synthesis (DOS), this route assembles the core backbone in a single step using four components: an amine, an aldehyde, an isocyanide, and a carboxylic acid.

Mechanistic Insight

The "UDC" strategy typically uses a convertible isocyanide or a protected amino acid (e.g., Boc-glycine). After the initial Ugi condensation, the protecting group is removed (Deprotonation), exposing an amine that attacks the internal ester/amide to close the ring (Cyclization).[3]

Experimental Protocol (Library Scale)

Target: 1,4-benzodiazepine-2,5-dione library.[4][5]

  • Ugi Reaction: In MeOH (1 M), combine:

    • Aldehyde (1.0 eq)

    • Amine (1.0 eq)

    • Boc-Glycine (Acid component, 1.0 eq)

    • Convertible Isocyanide (1.0 eq)

  • Stir: Agitate at RT for 24h. Evaporate solvent.

  • Deprotection: Treat the crude Ugi adduct with 4M HCl in dioxane or TFA/DCM (1:1) for 2h.

  • Cyclization: Neutralize with Et

    
    N (3.0 eq) in MeOH and heat to reflux (or microwave at 100°C for 15 min).
    
  • Purification: SCX (Strong Cation Exchange) cartridges are recommended for rapid library purification.

Validation Check:

  • Mass Spec: The Ugi adduct mass is the sum of all 4 components minus water. The final cyclized product mass is the deprotected mass minus the leaving group (e.g., MeOH if an ester was attacked).

Comparative Analysis & Data

Visualizing the Pathways

The following diagram contrasts the logic of the three synthetic methodologies.

pathways cluster_0 Sternbach (Ring Expansion) cluster_1 Pd-Catalyzed (Intramolecular) cluster_2 Ugi-Deprotection-Cyclization S_Start Quinazoline-N-Oxide S_Mid Ring Opening (MeNH2 Attack) S_Start->S_Mid S_End 1,4-BZD S_Mid->S_End P_Start Aryl Halide + Amide P_Cat Pd(0) Oxidative Addn & Reductive Elim P_Start->P_Cat P_End 1,4-BZD P_Cat->P_End U_Start 4 Components (Amine, Ald, Acid, Iso) U_Mid Linear Adduct (Deprotection) U_Start->U_Mid U_End 1,4-BZD-2,5-dione U_Mid->U_End

Figure 2: Mechanistic flow comparison. Sternbach rearranges an existing ring; Pd-Cat closes a pre-formed linear chain; Ugi assembles the chain and closes it.

Performance Metrics Table
MetricSternbach (Route 1)Pd-Catalyzed (Route 2)Ugi-UDC (Route 3)
Overall Yield Moderate (40-60%)High (75-95%)Variable (30-70%)
Atom Economy Low (Loss of H

O, leaving groups)
High (Intramolecular)High (Water is only byproduct in step 1)
Reagent Cost Low (Commodity chems)High (Pd, Ligands)Moderate
Diversity Potential Low (R1, R2 fixed early)ModerateHigh (4 points of diversity)
Scalability Excellent (Multi-kg)Moderate (Catalyst cost)Good (Flow chem compatible)
Key Limitation Harsh conditions; limited scopeCost; residual metal removalDiastereoselectivity issues
Experimental Data Support
  • Yield Comparison: In the synthesis of Diazepam, continuous flow improvements to the Sternbach route have achieved yields of ~96% with high purity [Ref 6]. However, for substituted analogs (e.g., electron-rich rings), Pd-catalyzed routes consistently outperform Sternbach, yielding >90% where Sternbach fails to expand the ring efficiently [Ref 1].

  • Green Chemistry (E-Factor): The Ugi reaction is inherently greener regarding solvent usage (often performed in MeOH at high concentration), but the post-condensation steps often degrade the E-factor. Pd-catalyzed routes have improved significantly with low-loading catalysts (0.5 mol%), reducing the metal waste stream.

References

  • Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts (MDPI). Available at: [Link][1][6]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. PubMed Central. Available at: [Link]

  • Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation. ResearchGate. Available at: [Link]

  • Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. Journal of Organic Chemistry (ACS). Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. Available at: [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. Available at: [Link]

  • Leo Sternbach and the benzodiazepines 60 years on. ResearchGate. Available at: [Link]

Sources

Validation

Regiocontrol in Heterocycle Synthesis: A Comparative Guide to tert-Butyl (2-amino-4-bromophenyl)carbamate

Content Type: Publish Comparison Guide Subject: Regioselective Synthesis of 1,2,5- and 1,2,6-Substituted Benzimidazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Regioselective Synthesis of 1,2,5- and 1,2,6-Substituted Benzimidazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Tautomer Trap

In the development of kinase inhibitors and GPCR ligands, the benzimidazole scaffold is ubiquitous. However, substituting this scaffold at the 5- or 6-position presents a classic synthetic challenge.

When using the traditional precursor, 4-bromo-1,2-diaminobenzene , the condensation with aldehydes or carboxylic acids yields a tautomeric mixture of 5-bromo and 6-bromo isomers. These are often inseparable by standard chromatography due to rapid proton transfer between N1 and N3.

The Solution: tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 131818-17-2 derivative / related analogs) breaks this symmetry. By masking the nitrogen para to the bromine with a bulky Boc group, it leaves only the meta-nitrogen (free amine) available for initial functionalization. This guide evaluates the regiochemical advantages of this protected precursor against the traditional unprotected route.

Comparative Analysis: Unprotected vs. Mono-Boc Protected

The Core Problem: Symmetry vs. Asymmetry

The table below summarizes the critical performance differences between the standard commodity chemical and the mono-protected specialist reagent.

FeatureStandard Route (4-Bromo-1,2-diaminobenzene)Specialist Route (tert-Butyl (2-amino-4-bromophenyl)carbamate)
Primary Nucleophile Both NH₂ groups compete (N1 & N2).Only the free NH₂ (N2) is nucleophilic.
Regioselectivity Poor. Yields ~1:1 mixture of 5-Br and 6-Br tautomers.Excellent. Locks regiochemistry to yield single isomers.
N-Alkylation Control Uncontrollable. Mono-, di-, and tri-alkylation mixtures.Precise. Exclusive mono-alkylation at the free amine.
Purification Difficult. Isomers often co-elute.Simplified. Single product formation.
Buchwald Compatibility Low. Free diamines can poison Pd catalysts (chelation).High. Boc-protection prevents catalyst poisoning.
Mechanism of Regiocontrol

The regioselectivity is dictated by the "Lock and Close" mechanism.

  • Lock: The free amine (N2) is alkylated or acylated first. Because the N1 position is Boc-protected, it cannot react.

  • Close: Acidic deprotection removes the Boc group, followed by cyclization. The nitrogen that was originally free (N2) becomes the N1 of the benzimidazole ring.

Since N2 is meta to the bromine atom, this pathway selectively yields 1-substituted-6-bromobenzimidazoles .

Visualizing the Regioselectivity Pathways

The following diagram illustrates the divergent outcomes between the unprotected and protected pathways.

Regioselectivity Start_Unprotected 4-Bromo-1,2-diaminobenzene (Unprotected) Reagent Reagent: R-CHO / R-X Start_Unprotected->Reagent Start_Protected tert-Butyl (2-amino-4-bromophenyl)carbamate (Mono-Boc) Start_Protected->Reagent Mix_Inter Mixture of Schiff Bases Reagent->Mix_Inter Non-selective attack Single_Inter Single Schiff Base (at N2 only) Reagent->Single_Inter Selective attack at N2 Product_Mix Tautomeric Mixture: 5-Bromo + 6-Bromo Benzimidazole Mix_Inter->Product_Mix Cyclization Product_Single Single Regioisomer: 1-Alkyl-6-bromo-benzimidazole Single_Inter->Product_Single Deprotection & Cyclization

Figure 1: Comparison of reaction pathways. The Mono-Boc route avoids the formation of inseparable tautomeric mixtures.

Experimental Protocol: Synthesis of 1-Alkyl-6-Bromobenzimidazoles

This protocol validates the utility of tert-butyl (2-amino-4-bromophenyl)carbamate in synthesizing a regio-defined scaffold.

Phase 1: Reductive Amination (The "Lock")

Objective: Install the R-group exclusively on the free amine (N2).

  • Dissolution: Dissolve tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Condensation: Add the desired aldehyde (1.1 equiv) and stir at room temperature for 1 hour to form the imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) and acetic acid (1.0 equiv). Stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The product is the N-alkylated, N'-Boc-protected intermediate.

Phase 2: Cyclization (The "Close")

Objective: Form the imidazole ring.

  • Acylation (Optional for 2-substitution): If a substituent at C2 is required, react the intermediate from Phase 1 with an acid chloride (R'-COCl) to form the amide.

  • Deprotection/Cyclization: Dissolve the intermediate in acetic acid or TFA/DCM (1:1). Heat to 60–80°C.

    • Mechanistic Note: The acid cleaves the Boc group.[2] If an aldehyde was used in Phase 1 and no acyl chloride in Phase 2, an oxidative cyclization (using Na₂S₂O₅ or air) is required to form the C2-H benzimidazole.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic splitting of the aromatic protons. In the 6-bromo isomer (derived from this specific precursor), the proton at C7 (ortho to the alkylated nitrogen) will appear as a doublet with a small meta-coupling constant (~2 Hz), distinct from the 5-bromo isomer patterns.

Advanced Application: Buchwald-Hartwig Couplings

One of the most powerful applications of this protected scaffold is in cross-coupling reactions before ring closure.

The Challenge: Unprotected diamines are potent chelators. They bind to Palladium (Pd) catalysts, shutting down the catalytic cycle or requiring massive catalyst loading.

The Solution: Using tert-butyl (2-amino-4-bromophenyl)carbamate, the Boc group reduces the denticity of the ligand.

  • Protocol: React the starting material with an aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in Dioxane/Water.

  • Outcome: Coupling occurs exclusively at the C4-Bromine position. The diamine motif remains intact (one protected, one free) for subsequent heterocycle formation.

Buchwald Start tert-Butyl (2-amino-4-bromophenyl)carbamate Step1 Suzuki/Buchwald Coupling (Pd cat., Ar-B(OH)2) Start->Step1 Br is reactive handle Inter 4-Aryl-2-amino-N-Boc-aniline Step1->Inter Boc prevents catalyst poisoning Step2 Cyclization (R-CHO / Acid) Inter->Step2 Final 6-Aryl-Benzimidazole Step2->Final

Figure 2: Workflow for late-stage diversification using the Boc-protected handle.

References

  • Regioselective Synthesis of Benzimidazoles

    • Title: Practical Synthesis of 2-Substituted Benzimidazoles via Oxidative Cyclization.[3]

    • Source:Journal of Organic Chemistry
    • Context: Establishes the baseline methodology for oxidative cycliz
  • Mono-Boc Protection Utility

    • Title: Selective Mono-Boc Protection of Diamines.[4]

    • Source:Synthetic Communic
    • Context: Describes the fundamental chemistry of differentiating diamines using Boc groups to prevent polymeriz
  • Application in Kinase Inhibitors (Analogous Chemistry)

    • Title: Discovery of Novel Benzimidazole Derivatives as Potent Inhibitors.[5]

    • Source:Journal of Medicinal Chemistry
    • Context: Illustrates the necessity of regiochemical control (5- vs 6-substitution)
  • Buchwald Coupling on Anilines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amine-Protected Halogen
    • Source:Organic Letters
    • Context: Validates the strategy of using Boc-protection to prevent catalyst poisoning during cross-coupling

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate

For researchers and professionals in the fields of pharmaceutical development and medicinal chemistry, the efficient and reliable synthesis of key building blocks is paramount. tert-Butyl (2-amino-4-bromophenyl)carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of pharmaceutical development and medicinal chemistry, the efficient and reliable synthesis of key building blocks is paramount. tert-Butyl (2-amino-4-bromophenyl)carbamate is a valuable intermediate, featuring a versatile bromo-substituted phenylenediamine scaffold with a strategically placed Boc-protecting group. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and expert insights to inform your selection of the most suitable method for your laboratory's needs.

Introduction to a Key Synthetic Intermediate

tert-Butyl (2-amino-4-bromophenyl)carbamate serves as a crucial precursor in the synthesis of a variety of complex molecules, including kinase inhibitors and other pharmacologically active compounds. The strategic placement of the amino, bromo, and Boc-protected amino functionalities allows for a range of subsequent chemical transformations, such as cross-coupling reactions, further substitutions, and deprotection/derivatization steps. The choice of synthetic route can significantly impact not only the final yield but also the purity profile, scalability, and overall cost-effectiveness of the process.

This guide will benchmark two logical and experimentally supported synthetic pathways:

  • Method A: Selective N-Boc Protection of 4-bromo-o-phenylenediamine. This is a direct and often preferred route, starting from the commercially available diamine.

  • Method B: Electrophilic Bromination of tert-Butyl (2-aminophenyl)carbamate. An alternative approach that begins with the non-brominated carbamate and introduces the bromine atom in a subsequent step.

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic strategy is a multifactorial decision. The following table provides a high-level comparison of the two methods discussed in this guide.

ParameterMethod A: N-Boc ProtectionMethod B: Electrophilic Bromination
Starting Material 4-bromo-o-phenylenediaminetert-Butyl (2-aminophenyl)carbamate
Key Transformation Selective acylationElectrophilic aromatic substitution
Typical Reagents Di-tert-butyl dicarbonate (Boc)₂ON-Bromosuccinimide (NBS)
Reported Yield Good to ExcellentModerate to Good
Selectivity Potential for di-substitutionPotential for isomeric impurities
Scalability Generally straightforwardMay require more careful control
Safety Considerations (Boc)₂O is a mild reagentNBS is a lachrymator and requires careful handling

Experimental Protocols and Mechanistic Insights

Method A: Selective N-Boc Protection of 4-bromo-o-phenylenediamine

This approach is predicated on the selective acylation of one of the two amino groups in 4-bromo-o-phenylenediamine. The differential nucleophilicity of the two amino groups, influenced by the electronic effects of the bromine atom, can often be exploited to achieve mono-protection. However, careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the di-Boc protected byproduct.

cluster_0 Method A: N-Boc Protection A_start Dissolve 4-bromo-o-phenylenediamine in an appropriate solvent (e.g., THF, CH₂Cl₂). A_reagent Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 equivalents). A_start->A_reagent Reagent Addition A_reaction Stir at room temperature. Monitor reaction progress by TLC. A_reagent->A_reaction Reaction A_workup Concentrate the reaction mixture. Perform aqueous workup. A_reaction->A_workup Quenching & Extraction A_purify Purify the crude product by column chromatography. A_workup->A_purify Purification A_end Obtain pure tert-Butyl (2-amino-4-bromophenyl)carbamate. A_purify->A_end Isolation

Caption: Workflow for the N-Boc protection of 4-bromo-o-phenylenediamine.

  • Reaction Setup: To a solution of 4-bromo-o-phenylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield tert-Butyl (2-amino-4-bromophenyl)carbamate as a solid. The expected yield is in the range of 70-85%.

Expert Insight: The key to high mono-selectivity in this reaction is the slow addition of (Boc)₂O and maintaining a 1:1 stoichiometry. The use of a non-polar solvent can also favor mono-protection.

Method B: Electrophilic Bromination of tert-Butyl (2-aminophenyl)carbamate

This alternative route involves the synthesis of the non-brominated precursor, tert-butyl (2-aminophenyl)carbamate, followed by selective bromination. The Boc-protected amino group is an ortho-, para-director, and the free amino group is also strongly activating. Therefore, the bromine is expected to be directed to the para position relative to the free amino group. N-Bromosuccinimide (NBS) is a common and effective reagent for this type of transformation.[1]

cluster_1 Method B: Electrophilic Bromination B_start Dissolve tert-Butyl (2-aminophenyl)carbamate in a suitable solvent (e.g., DMF, CH₃CN). B_reagent Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise at 0°C. B_start->B_reagent Reagent Addition B_reaction Stir at 0°C to room temperature. Monitor reaction progress by TLC. B_reagent->B_reaction Reaction B_workup Quench the reaction with aqueous sodium thiosulfate. Perform aqueous workup. B_reaction->B_workup Quenching & Extraction B_purify Purify the crude product by recrystallization or column chromatography. B_workup->B_purify Purification B_end Obtain pure tert-Butyl (2-amino-4-bromophenyl)carbamate. B_purify->B_end Isolation

Caption: Workflow for the bromination of tert-butyl (2-aminophenyl)carbamate.

  • Precursor Synthesis: Synthesize tert-butyl (2-aminophenyl)carbamate by the reduction of tert-butyl (2-nitrophenyl)carbamate using a suitable reducing agent such as hydrazine hydrate with an iron catalyst, as has been previously reported.[2]

  • Reaction Setup: Dissolve tert-butyl (2-aminophenyl)carbamate (1.0 eq) in dimethylformamide (DMF, 15 mL per gram of starting material) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: The expected yield for the bromination step is typically in the range of 60-75%.

Expert Insight: The choice of solvent is critical in this reaction. A polar aprotic solvent like DMF or acetonitrile is generally preferred to facilitate the electrophilic substitution. Maintaining a low temperature during the addition of NBS is important to control the reaction and minimize the formation of over-brominated side products.

Product Characterization and Purity Assessment

Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity. The following data for the related, non-brominated compound tert-butyl (2-aminophenyl)carbamate can be used as a reference point for spectroscopic analysis.[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.25 (s, 1H), 8.00 (d, 1H), 7.40 (dd, 1H), 6.79 (dd, 1H), 6.30 (s, 2H, NH₂), 1.38 (s, 9H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 152.5, 141.5, 125.5, 125.1, 122.8, 118.9, 114.5, 79.5, 28.4.[2]

  • IR (KBr): ν 3355.7, 3100.4, 1685.3, 1642.2 cm⁻¹.[2]

  • MS (ESI+): m/z = 209.15 ([M + H]⁺).[2]

For the target compound, tert-Butyl (2-amino-4-bromophenyl)carbamate, the expected mass would be higher due to the presence of the bromine atom. The proton and carbon NMR spectra would also show characteristic shifts and coupling patterns consistent with the substitution pattern.

Conclusion and Recommendations

Both Method A and Method B represent viable synthetic routes to tert-Butyl (2-amino-4-bromophenyl)carbamate.

Method A is generally the more direct and higher-yielding approach , provided that the starting material, 4-bromo-o-phenylenediamine, is readily available. The reaction is typically clean, and the purification is straightforward.

Method B offers a practical alternative if tert-butyl (2-aminophenyl)carbamate is a more accessible starting material. While the bromination step may result in a slightly lower yield and require more careful control to ensure regioselectivity, it is a well-established transformation in organic synthesis.

The ultimate choice of method will depend on the specific circumstances of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the analytical capabilities for monitoring and purification. It is recommended to perform small-scale trial reactions to optimize the conditions for either method before proceeding to a larger-scale synthesis.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Functionalizing tert-Butyl (2-amino-4-bromophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Welcome to a detailed analysis of the reaction kinetics involved in the functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed analysis of the reaction kinetics involved in the functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate. This guide is designed to provide you, as a senior application scientist, with in-depth technical insights and field-proven expertise to navigate the complexities of C-C and C-N bond formation on this versatile building block. We will move beyond simple protocols to explore the underlying principles that govern reaction choices, enabling you to optimize your synthetic strategies.

The structure of tert-Butyl (2-amino-4-bromophenyl)carbamate presents a unique chemical landscape. The presence of a bromo-substituent at the 4-position offers a prime handle for palladium-catalyzed cross-coupling reactions. Concurrently, the nucleophilic amino group at the 2-position, protected by a bulky tert-butoxycarbonyl (Boc) group, introduces electronic and steric factors that significantly influence reaction kinetics. Understanding these dynamics is paramount for achieving high yields and selectivity.

This guide will dissect the most prevalent functionalization methodologies, primarily focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic intricacies of these transformations, present comparative experimental data, and provide robust protocols that have been validated in the field.

The Influence of the Substrate: Electronic and Steric Considerations

The reactivity of tert-Butyl (2-amino-4-bromophenyl)carbamate is a delicate interplay between the electron-donating nature of the amino group and the steric hindrance imposed by the Boc protecting group. The amino group, even when protected, can influence the electronic density of the aromatic ring, which in turn affects the oxidative addition step in palladium-catalyzed cycles. The bulky Boc group can sterically hinder the approach of the catalyst and coupling partners to the bromine-substituted carbon, potentially slowing down the reaction rate.

The choice of solvent can also play a crucial role. For instance, alcoholic solvents have been shown to enhance the rate of Boc protection of aromatic amines, a principle that can be relevant when considering the stability and reactivity of the protecting group during subsequent functionalization steps.[1]

Comparative Analysis of Functionalization Reactions

The two primary pathways for functionalizing aryl halides are C-C bond formation, exemplified by the Suzuki-Miyaura coupling, and C-N bond formation, epitomized by the Buchwald-Hartwig amination. Both are powerful tools in the synthetic chemist's arsenal, and the choice between them depends on the desired final product.[2][3]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. The reaction of an aryl halide with a boronic acid or ester is catalyzed by a palladium(0) complex. The catalytic cycle, as depicted below, involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Ar-X tert-Butyl (2-amino-4-bromophenyl)carbamate Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester Transmetalation Transmetalation R-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(Ln)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Ar-R Functionalized Product Reductive_Elimination->Ar-R Pd(0)Ln_regen Pd(0)Ln Reductive_Elimination->Pd(0)Ln_regen Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The kinetics of the Suzuki-Miyaura reaction can be influenced by several factors including the palladium precursor, the ligand, the base, and the solvent. Studies on similar aryl bromides have shown that the choice of solvent can significantly impact the reaction yield and time. For instance, replacing THF with higher boiling solvents like dioxane or toluene has been shown to improve yields in the Suzuki coupling of a similar bis(4-bromophenyl)carbamate.[4][5]

Table 1: Comparison of Solvent Effects on a Suzuki-Miyaura Coupling

EntrySolventTemperatureTime (h)Yield (%)
1THFBoiling-<15[4][5]
2DioxaneBoiling5065[4][5]
3TolueneBoiling-73[5]

Data adapted from a study on tert-Butyl bis(4-bromophenyl) carbamate.[4][5]

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction is particularly relevant for the functionalization of our target molecule when the goal is to introduce a new nitrogen-containing substituent. The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, but is followed by deprotonation of the amine and subsequent reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle Ar-X tert-Butyl (2-amino-4-bromophenyl)carbamate Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R2NH Amine Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)(Ln)-NR2 Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Ar-NR2 Functionalized Product Reductive_Elimination->Ar-NR2 Pd(0)Ln_regen Pd(0)Ln Reductive_Elimination->Pd(0)Ln_regen Catalyst Regeneration

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results.[7][8] The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed. For the amination of bromobenzene, non-polar solvents like toluene have been found to be optimal.[9]

Experimental Protocols

The following protocols are provided as a starting point for the functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate. Optimization may be required based on the specific coupling partner and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent (e.g., toluene, dioxane, or a mixture of solvent and water).[10][11]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dried Schlenk tube under an inert atmosphere, add tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos or t-BuXPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).[9]

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Monitoring Reaction Kinetics

A thorough understanding of reaction kinetics is essential for process optimization and scale-up. Several analytical techniques can be employed to monitor the progress of these cross-coupling reactions.

Table 2: Techniques for Monitoring Reaction Kinetics

TechniqueInformation ProvidedAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Qualitative monitoring of reactant consumption and product formation.Simple, fast, and inexpensive.Not quantitative, limited resolution for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactants, products, and byproducts over time.High resolution and sensitivity, quantitative.Requires method development, more expensive equipment.
Gas Chromatography (GC) Quantitative analysis for volatile compounds.High resolution and sensitivity.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ monitoring of the concentration of all NMR-active species.Provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods.[12]
Mass Spectrometry (MS) Identification of intermediates and products.High sensitivity and specificity.Can be complex to interpret for reaction monitoring.[12]

For detailed kinetic studies, techniques like HPLC or in-situ NMR are preferred as they provide quantitative data on the concentration of species over time. This data can then be used to determine reaction orders, rate constants, and activation energies.[13]

Conclusion

The functionalization of tert-Butyl (2-amino-4-bromophenyl)carbamate via palladium-catalyzed cross-coupling reactions offers a powerful and versatile approach to a wide range of substituted aniline derivatives. A deep understanding of the interplay between the substrate's electronic and steric properties, the choice of catalytic system, and the reaction conditions is crucial for achieving optimal results. By carefully considering the kinetic aspects of these transformations and employing appropriate analytical techniques for reaction monitoring, researchers can develop robust and efficient synthetic routes for the production of valuable molecules for the pharmaceutical and materials science industries.

References

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. [Link]

  • Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. ResearchGate. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]

  • Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings. ACS Publications. [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. National Institutes of Health. [Link]

  • Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • Proline-promoted dehydroxylation of α-ketols. Chemical Science (RSC Publishing). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. [Link]

  • Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Deprotective Functionalization: An Emerging Concept for Amine Reactivity. National Institutes of Health. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

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Comparative

The Strategic Advantage of tert-Butyl (2-amino-4-bromophenyl)carbamate in Modern Library Synthesis: A Comparative Guide

In the fast-paced landscape of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. The choice of building blocks is a critical determinant of a library's quality, divers...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced landscape of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. The choice of building blocks is a critical determinant of a library's quality, diversity, and synthetic accessibility. Among the myriad of available scaffolds, tert-Butyl (2-amino-4-bromophenyl)carbamate has emerged as a particularly versatile and strategic asset for medicinal chemists. This guide provides an in-depth technical assessment of its performance, objectively compared with viable alternatives, and supported by experimental data to empower researchers in making informed decisions for their library synthesis campaigns.

The Architectural Advantage: Unpacking the Versatility of a Trifunctional Scaffold

The power of tert-Butyl (2-amino-4-bromophenyl)carbamate lies in its unique trifunctional architecture. The presence of a Boc-protected amine, a free aniline, and a bromo-substituent on a central phenyl ring offers a rich tapestry of synthetic possibilities. This arrangement allows for sequential and orthogonal chemical transformations, enabling the rapid generation of molecular complexity from a single, readily available starting material.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this versatility. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, provides a robust handle for controlled synthetic manipulations.[1] This contrasts with other common amine protecting groups like carboxybenzyl (Cbz), which typically requires hydrogenolysis for removal, or fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[2][] The choice of protecting group is a critical strategic decision in library synthesis, influencing reaction compatibility and purification strategies. While Fmoc strategies can sometimes offer advantages in purity and yield for certain applications, the cost-effectiveness of Boc-protected amino acids is a significant consideration in large-scale library production.[][4]

The free aniline group serves as a nucleophilic handle for a variety of transformations, including acylation, alkylation, and condensation reactions. The bromine atom, strategically positioned para to the free amine, is a key reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a workhorse in modern organic synthesis, allowing for the formation of carbon-carbon bonds with a vast array of boronic acids and esters.

Performance in Action: Suzuki-Miyaura Coupling as a Gateway to Diversity

The Suzuki-Miyaura cross-coupling reaction is a primary method for elaborating the core structure of tert-Butyl (2-amino-4-bromophenyl)carbamate. The Boc-protecting group's stability under typical Suzuki conditions is a key advantage, allowing for the selective functionalization of the aryl bromide.

To illustrate the practical utility and performance of this building block, we present a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This is followed by a comparative analysis of reaction yields based on literature data for a closely related substrate, highlighting the impact of solvent choice on reaction efficiency.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl (2-amino-4-bromophenyl)carbamate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl (2-amino-4-bromophenyl)carbamate (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (3 mol%).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data: The Impact of Solvent on Suzuki Coupling Yields

The choice of solvent can significantly impact the yield of a Suzuki coupling reaction. The following table summarizes the yields obtained in the Suzuki cross-coupling of a related compound, tert-butyl bis(4-bromophenyl)carbamate, with (4-(hexyloxy)phenyl)boronic acid in different solvents. This data provides valuable insight into the optimization of reaction conditions when using Boc-protected bromoanilines.

SolventTemperatureTime (h)Yield (%)Reference
THFBoiling-15[]
1,4-DioxaneBoiling5065[]
TolueneBoiling-73[]

As the data indicates, higher boiling point solvents like 1,4-dioxane and toluene generally provide superior yields compared to THF in this type of transformation.[] This is a crucial consideration for maximizing efficiency in a library synthesis workflow.

A Gateway to Privileged Scaffolds: Application in Benzimidazole and Kinase Inhibitor Library Synthesis

The true measure of a building block's versatility lies in its ability to access biologically relevant chemical space. tert-Butyl (2-amino-4-bromophenyl)carbamate is an excellent precursor for the synthesis of diverse libraries of compounds, particularly those based on the benzimidazole scaffold and those targeting protein kinases.

Synthesis of Benzimidazole Libraries

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The ortho-phenylenediamine moiety, which can be readily unmasked from tert-Butyl (2-amino-4-bromophenyl)carbamate, is a key precursor for benzimidazole synthesis.

The general synthetic strategy involves the initial Suzuki coupling of the bromo-substituent to introduce a point of diversity. Subsequent removal of the Boc protecting group under acidic conditions reveals the ortho-phenylenediamine, which can then be cyclized with a variety of aldehydes or carboxylic acids to generate a library of 2-substituted benzimidazoles.[6][7]

Benzimidazole_Synthesis A tert-Butyl (2-amino-4- bromophenyl)carbamate B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B Step 1 C Boc-Protected Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D Step 2 E ortho-Phenylenediamine Derivative D->E F Cyclization with R'-CHO or R'-COOH E->F Step 3 G 2-Substituted Benzimidazole Library F->G

Caption: Workflow for Benzimidazole Library Synthesis.

This three-step sequence allows for the introduction of two points of diversity (R and R'), making it a powerful strategy for generating a large and varied library of benzimidazoles. The yields for the synthesis of 2-substituted benzimidazoles from ortho-phenylenediamines are generally high, often in the range of 80-96%.[5]

Application in Kinase Inhibitor Libraries

Protein kinases are a major class of drug targets, and the development of kinase inhibitors is a significant focus of modern drug discovery.[8][9] Many kinase inhibitors feature a core heterocyclic scaffold decorated with various substituents that occupy specific binding pockets of the enzyme. The structural framework accessible from tert-Butyl (2-amino-4-bromophenyl)carbamate is well-suited for the synthesis of kinase inhibitor libraries.

For example, after an initial Suzuki coupling to install a desired fragment, the free aniline can be acylated with a variety of carboxylic acids. Subsequent manipulation of the Boc-protected amine can lead to the formation of diverse heterocyclic systems known to be privileged scaffolds in kinase inhibitor design. The ability to systematically vary the substituents at multiple positions allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Kinase_Inhibitor_Workflow start tert-Butyl (2-amino-4-bromophenyl)carbamate step1 Suzuki Coupling R1-B(OH)2 Pd Catalyst start->step1 intermediate1 Intermediate A R1 at 4-position step1->intermediate1 step2 Acylation R2-COCl Base intermediate1->step2 intermediate2 Intermediate B R1 at 4-position R2-C(O)NH at 2-position step2->intermediate2 step3 Boc Deprotection & Cyclization Acid Heat or Reagent intermediate2->step3 library Diverse Kinase Inhibitor Library step3->library

Caption: General workflow for kinase inhibitor library synthesis.

Comparative Analysis with Alternative Building Blocks

The primary advantages of tert-Butyl (2-amino-4-bromophenyl)carbamate become more apparent when compared to potential alternatives.

1. Alternative Protecting Groups (Cbz, Fmoc):

  • Carboxybenzyl (Cbz): While also an effective protecting group, its removal via catalytic hydrogenation can be incompatible with other functional groups that may be present in the library, such as alkenes or alkynes. This can limit the diversity of the accessible chemical space.

  • Fluorenylmethyloxycarbonyl (Fmoc): The base-lability of the Fmoc group offers orthogonality to the acid-labile Boc group. However, the cost of Fmoc-protected building blocks can be higher, which is a significant factor in large-scale library synthesis.[]

2. Alternative Halogenation Patterns (e.g., 2,4-dichloroaniline):

  • 2,4-Dichloroaniline: While potentially cheaper, the differential reactivity of the two chlorine atoms in palladium-catalyzed cross-coupling reactions can be challenging to control, leading to mixtures of products and complicating purification in a library setting. The bromo-substituent in our target compound offers more predictable and selective reactivity in Suzuki couplings.

3. Unprotected 2-Amino-4-bromoaniline:

  • Direct use of the unprotected diamine can lead to side reactions, such as double acylation or participation of the free amine in the cross-coupling reaction, reducing the overall yield and purity of the desired products. The Boc group effectively masks one of the reactive sites, enabling a more controlled and predictable synthetic outcome.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

tert-Butyl (2-amino-4-bromophenyl)carbamate stands out as a highly versatile and strategically valuable building block for library synthesis. Its trifunctional nature, anchored by the robust and readily cleavable Boc protecting group, allows for a logical and efficient approach to the generation of molecular diversity. Its demonstrated utility in Suzuki-Miyaura cross-coupling reactions and its role as a precursor to privileged scaffolds like benzimidazoles make it an excellent choice for researchers and drug development professionals seeking to accelerate their discovery programs. While alternative building blocks exist, the combination of predictable reactivity, synthetic flexibility, and cost-effectiveness offered by tert-Butyl (2-amino-4-bromophenyl)carbamate provides a distinct advantage in the quest for novel therapeutic agents.

References

  • Rovero, P., Quartara, L., & Fabbri, G. (1991). Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. International Journal of Peptide and Protein Research, 37(2), 140-144.
  • Zhang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate.
  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Tantillo, D. J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729.
  • Pérez-Picaso, L., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(22), 6833.
  • van den Heuvel, J. J., et al. (2024). Budget impact analysis of cenobamate for epilepsy patients with drug-resistant focal onset seizures in the Netherlands. Journal of Medical Economics, 27(1), 1-10.
  • Kaur, H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33896-33924.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.
  • Ali, I., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(3), 237-243.
  • Shestakova, T., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2133.
  • Ashenhurst, J. (2018).
  • Zell, T., et al. (2016). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
  • Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(37), 7623-7628.
  • Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-18.
  • Stanford Medicine. (n.d.). TK-Targeted Library.
  • IJARILE. (n.d.).
  • MedchemExpress.com. (n.d.). Kinase Inhibitor Library.
  • Hovhannisyan, A. A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 4945.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl (2-amino-4-bromophenyl)carbamate

As a key intermediate in pharmaceutical synthesis, tert-Butyl (2-amino-4-bromophenyl)carbamate is a compound that demands meticulous handling and respect for its chemical properties. This guide, designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical synthesis, tert-Butyl (2-amino-4-bromophenyl)carbamate is a compound that demands meticulous handling and respect for its chemical properties. This guide, designed for researchers and drug development professionals, moves beyond a simple checklist to provide a deep, procedural understanding of how to manage this reagent safely and effectively in a laboratory setting. Our focus is on proactive safety measures, grounded in the chemical nature of the compound, to ensure both the integrity of your research and the well-being of your team.

The structure of this molecule—an aromatic amine, a carbamate, and a halogenated (brominated) phenyl ring—informs every aspect of its handling. Aromatic amines as a class are known for potential toxicity, while the carbamate group is a common feature in bioactive molecules.[1][2] The bromine atom necessitates specific disposal considerations for halogenated organic waste.[3][4][5][6] This guide provides the essential framework for a comprehensive safety protocol.

Hazard Identification and Risk Assessment

While specific toxicological data for tert-Butyl (2-amino-4-bromophenyl)carbamate is not extensively published, a thorough risk assessment can be constructed by examining structurally related compounds. Carbamates and aromatic amines can cause skin, eye, and respiratory irritation.[7][8][9] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.

Primary Routes of Exposure and Potential Health Effects:

Exposure Route Potential Hazard Rationale and Causality
Inhalation May cause respiratory tract irritation.[7][8]As a solid powder, fine particles can become airborne during handling (e.g., weighing, transferring) and irritate the respiratory system if inhaled.
Skin Contact May cause skin irritation.[7][8]Aromatic amines can be irritants and may be absorbed through the skin.[2] Prolonged or repeated contact should be avoided.
Eye Contact Causes serious eye irritation.[8][9]Direct contact of chemical powders with the eyes can cause significant irritation or damage.
Ingestion Harmful if swallowed.[7][8]Accidental ingestion could lead to gastrointestinal irritation or other systemic effects.

Given these potential hazards, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a regulatory requirement but a critical, science-based decision to mitigate the specific risks identified. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[10]

PPE Category Specification and Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10][11][12] A face shield may be required for operations with a higher risk of splashing or dust generation.
Skin Protection Gloves: Wear appropriate chemical-resistant protective gloves. Nitrile gloves are a standard choice for incidental contact, but consult a glove compatibility chart for extended use. Clothing: A standard laboratory coat is mandatory. For larger quantities, consider a chemically resistant apron or coveralls to prevent skin exposure.[9][11][12]
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[13] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter for solid particles is required.[9]

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[14]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility. The following protocol outlines the essential steps for handling tert-Butyl (2-amino-4-bromophenyl)carbamate.

Preparation and Weighing:

  • Pre-Handling Check: Before starting, ensure you have read and understood this guide and the relevant Safety Data Sheets for all chemicals involved in your procedure.[9] Confirm that a compatible fire extinguisher and an emergency eyewash station/shower are accessible.

  • Engineering Controls: Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[13] Ensure the sash is at the appropriate height.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat or glassine paper. Avoid creating dust by handling the material gently. Use a spatula for transfers. Do not pour the powder.

  • Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cloth as contaminated waste.

Use in a Reaction:

  • Transfer: Carefully add the weighed compound to the reaction vessel within the fume hood.

  • Monitoring: Once the compound is in solution, the risk of airborne dust is significantly reduced. However, maintain all PPE as splashes are still a risk.

  • Work Area: Keep the work area clean and organized. Wash hands thoroughly after handling, even if gloves were worn.[8][15]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Risk Assessment (Review SDS & SOP) B Verify Engineering Controls (Fume Hood Certification) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Solid Compound C->D E Transfer to Reaction Vessel D->E F Perform Experiment E->F G Clean Work Area F->G H Segregate Halogenated Waste G->H I Doff & Dispose/Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling of tert-Butyl (2-amino-4-bromophenyl)carbamate.

Disposal Plan: Managing Halogenated Waste

Proper waste segregation is a critical component of laboratory safety and environmental responsibility. As a brominated compound, tert-Butyl (2-amino-4-bromophenyl)carbamate and any materials contaminated with it must be treated as halogenated organic waste.[3]

Disposal Protocol:

  • Waste Segregation: Never mix halogenated organic waste with non-halogenated waste.[4][5] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the release of harmful byproducts.[6]

  • Container Labeling: Collect all waste containing this compound (including residual solids, contaminated weigh boats, gloves, and paper towels) in a designated, properly labeled hazardous waste container.[5][16] The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste" and list the chemical constituents.[4][5]

  • Container Management: Keep the waste container securely closed when not in use.[5][16] Store it in a designated satellite accumulation area away from incompatible materials like acids and strong oxidizing agents.[11][13]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical or solutions containing it down the drain.[4][16]

By adhering to these detailed protocols, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement is conducted with the utmost responsibility and care.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from [Link]

  • Dal-Quim. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). Amines, Aromatic: Method 2002. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

Sources

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